molecular formula C11H8BrP B3058021 3-Bromo-5-phenylphosphinine CAS No. 87274-72-4

3-Bromo-5-phenylphosphinine

Cat. No.: B3058021
CAS No.: 87274-72-4
M. Wt: 251.06 g/mol
InChI Key: NSCBKTAIQFHUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-phenylphosphinine is a high-purity chemical compound offered for research and development purposes. This organophosphorus reagent features a bromine atom on its phosphinine core, which can serve as a reactive handle for further functionalization. Compounds of this structural class are of significant interest in advanced synthetic chemistry. They are frequently investigated as precursors to ligands for transition metal catalysts and as key intermediates in the construction of complex molecular architectures, including pharmaceuticals and materials . The synthetic utility of analogous aryl bromides has been demonstrated in metal-free reactions to form phosphonium salts, a valuable class of compounds in organic synthesis . Researchers value this reagent for its potential to facilitate the study of new catalytic systems and the development of novel organic materials. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenylphosphinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrP/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCBKTAIQFHUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CP=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519209
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87274-72-4
Record name 3-Bromo-5-phenylphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-phenylphosphinine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Phosphinine Chemistry

To the researchers, scientists, and drug development professionals delving into the nuanced world of heterocyclic chemistry, this guide serves as a technical exploration of 3-Bromo-5-phenylphosphinine. As this particular molecule is not extensively documented in readily available literature, this document will provide a comprehensive, experience-driven perspective on its probable synthesis, predicted chemical properties, and potential as a versatile building block in modern chemical research. Our discussion is grounded in the established principles of phosphinine chemistry and the predictable reactivity of bromo-aromatic systems, offering a robust framework for its future investigation and application.

The Phosphinine Core: A Unique Heteroaromatic Scaffold

Phosphinines, also known as phosphabenzenes, are a fascinating class of heteroaromatic compounds where a carbon atom in a benzene ring is replaced by a phosphorus atom. This substitution imparts unique electronic and steric properties that distinguish them from their nitrogenous analogs, pyridines. The phosphorus atom introduces a degree of π-acidity to the ring system, influencing its reactivity and coordination chemistry.[1][2] The C-P-C bond angle within the ring is typically smaller than the C-C-C angles, leading to a slightly distorted hexagonal geometry. These features make phosphinines valuable ligands in organometallic chemistry and intriguing scaffolds for medicinal chemistry and materials science.[1]

Charting a Course for Synthesis: A Proposed Pathway to this compound

Given the absence of a documented synthesis for this compound, we can propose a logical and efficient synthetic strategy based on established methodologies for constructing substituted phosphinine rings. A highly effective approach involves a [4+2] cycloaddition reaction, a cornerstone of phosphinine synthesis.

A plausible route would commence with a precursor such as a suitably substituted pyrone. Specifically, the synthesis could be adapted from the preparation of other functionalized phosphinines.[3]

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 [4+2] Cycloaddition cluster_2 Final Product 3-Bromo-5-phenyl-2-pyrone 3-Bromo-5-phenyl-2-pyrone Cycloaddition [4+2] Cycloaddition - CO2 3-Bromo-5-phenyl-2-pyrone->Cycloaddition Diene Phosphaalkyne Phosphaalkyne (e.g., Me3Si-C≡P) Phosphaalkyne->Cycloaddition Dienophile This compound This compound Cycloaddition->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a [4+2] cycloaddition reaction.

Materials:

  • 3-Bromo-5-phenyl-2-pyrone (precursor, to be synthesized or sourced)

  • A suitable phosphaalkyne (e.g., trimethylsilylphosphaacetylene, Me₃Si-C≡P)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Bromo-5-phenyl-2-pyrone (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Phosphaalkyne: To the stirred solution, add the phosphaalkyne (1.1 - 1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is expected to proceed with the extrusion of carbon dioxide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of a phosphaalkyne as the dienophile is a well-established method for introducing the phosphorus atom into the aromatic ring.[4]

  • The reaction is conducted under inert atmosphere and anhydrous conditions to prevent the degradation of the reactive phosphaalkyne and any organometallic intermediates.

  • High temperatures are typically required to facilitate the cycloaddition and subsequent extrusion of CO₂.

Chemical Structure and Predicted Spectroscopic Properties

The chemical structure of this compound features a phosphinine ring with a bromine atom at the 3-position and a phenyl group at the 5-position.

Predicted Spectroscopic Data
Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons on the phosphinine and phenyl rings would appear in the downfield region (approx. 7.0-8.5 ppm). The protons on the phosphinine ring will show coupling to the ³¹P nucleus.
¹³C NMR Aromatic carbons will be observed in the range of 120-160 ppm. Carbons adjacent to the phosphorus atom will exhibit C-P coupling.
³¹P NMR This is the most definitive technique for characterizing phosphinines. The ³¹P chemical shift is expected to be in the characteristic range for phosphinines, likely between +150 and +250 ppm (referenced to 85% H₃PO₄).[5][6][7] The electronic effects of the bromo and phenyl substituents will influence the precise chemical shift.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₁H₈BrP, with the characteristic isotopic pattern for a bromine-containing compound.

Reactivity and Potential for Functionalization: A Chemist's Playground

The bromine atom on the phosphinine ring is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel, highly functionalized phosphinine derivatives.

Cross-Coupling Reaction Pathways

G cluster_0 Cross-Coupling Reactions cluster_1 Functionalized Products Start This compound Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Stille Stille Coupling (with Organostannane) Start->Stille Negishi Negishi Coupling (with Organozinc) Start->Negishi Aryl Aryl-substituted Phosphinine Suzuki->Aryl Alkynyl Alkynyl-substituted Phosphinine Stille->Alkynyl Alkenyl Alkenyl-substituted Phosphinine Negishi->Alkenyl

Caption: Potential cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-5-phenylphosphinine derivative via a Suzuki-Miyaura coupling reaction.[8][9]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)[10]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene) and degassed water (typically a 4:1 to 10:1 ratio)[10]

  • Inert atmosphere apparatus

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or ³¹P NMR.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Self-Validating System: The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy. The disappearance of the signal corresponding to the starting bromo-phosphinine and the appearance of a new signal for the coupled product will indicate a successful transformation.

Potential Applications: A Look to the Future

The ability to synthesize and functionalize this compound and its derivatives opens doors to several exciting areas of research:

  • Drug Discovery: The phosphinine scaffold can be incorporated into novel molecular architectures for screening as potential therapeutic agents. The diverse functionalities that can be introduced via cross-coupling reactions allow for the creation of libraries of compounds for biological evaluation.

  • Materials Science: Phosphinine-containing polymers and materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and sensors.[11][12] The unique electronic properties of the phosphinine ring can be tuned by the substituents.

  • Catalysis: As ligands for transition metals, phosphinines can influence the activity and selectivity of catalysts.[1] Novel phosphinine-based ligands derived from this compound could find applications in homogeneous catalysis.

Conclusion

While this compound may not yet be a common reagent on the laboratory shelf, this guide has outlined a clear and logical path to its synthesis and has explored its vast potential for further chemical modification. By leveraging established synthetic methodologies and the predictable reactivity of the bromo-aromatic system, researchers are well-equipped to explore the rich chemistry of this promising molecule and unlock its potential in a variety of scientific disciplines.

References

Sources

Aromaticity and stability of functionalized phosphabenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aromaticity and Stability of Functionalized Phosphabenzene Derivatives

Executive Summary

Phosphabenzene (also known as phosphinine) is a fascinating heterocyclic analogue of benzene where a phosphorus atom replaces a CH group. This substitution imparts unique electronic properties, creating a planar, aromatic system with distinct stability and reactivity compared to its all-carbon or nitrogen-containing counterparts.[1][2] The ability to introduce functional groups onto the phosphabenzene ring opens a vast chemical space, allowing for the fine-tuning of its steric and electronic characteristics. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core principles of phosphabenzene aromaticity, the methods used to assess it, and the profound impact of functionalization on the stability and reactivity of these derivatives. We will explore the causality behind experimental and computational choices, detail key protocols, and highlight emerging applications in catalysis and materials science, grounding all claims in authoritative references.

Part 1: Foundational Principles of Phosphabenzene

Introduction to Phosphabenzene: A Heteroaromatic Analogue

The journey into phosphabenzene chemistry began with the synthesis of a substituted derivative, 2,4,6-triphenylphosphorine, by Gottfried Märkl in 1969, followed by the isolation of the unsubstituted parent compound by Arthur J. Ashe III in 1971.[1][3][4] Structurally, phosphabenzene is a planar six-membered ring that fulfills the basic criteria for aromaticity: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons, adhering to Hückel's (4n+2) rule.[5][6]

However, the presence of the larger, less electronegative phosphorus atom (electronegativity of 2.1 for P vs. 2.5 for C) creates significant differences from benzene.[1] Electron diffraction studies reveal that phosphabenzene possesses approximately 88% of the aromaticity of benzene.[1][2][7] This inherent aromaticity grants it greater stability than other heavy-element heterobenzenes like silabenzene, which is thermally unstable and highly sensitive to air and moisture.[1][2] While unsubstituted phosphabenzene is an air-sensitive liquid, many substituted derivatives, particularly 2,4,6-triarylphosphinines, are remarkably stable and can be handled in air.[2][3]

The Unique Electronic Structure of the Phosphinine Ring

The electronic landscape of phosphabenzene is markedly different from that of its nitrogen analogue, pyridine. The lone pair of electrons on phosphorus does not reside in an sp² hybrid orbital in the plane of the ring as in pyridine. Instead, it is located in an orbital with high p-character, and theoretical studies place it energetically well below the π-system (HOMO-2).[3] Consequently, phosphabenzene is significantly less basic than pyridine. The pKa of the conjugate acid of phosphabenzene is a remarkably low -16.1, compared to +5.2 for the pyridinium ion, meaning it requires a superacid for protonation.[2][3]

This electronic arrangement results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which has significant p-orbital character on the phosphorus atom.[3] This feature defines the ring's reactivity, rendering it more electrophilic than nucleophilic. Nucleophilic attack preferentially occurs at the phosphorus atom, a stark contrast to pyridine, where attack typically happens at the C2 position.[3]

Part 2: Methodologies for Assessing Aromaticity and Structure

Evaluating the aromaticity of phosphabenzene derivatives requires a synergistic approach, combining computational predictions with experimental verification.

Computational Assessment of Aromaticity

Theoretical calculations provide quantitative metrics for aromaticity, offering deep insights into the electronic structure.

  • Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) The NICS method is a powerful computational tool that gauges aromaticity by measuring the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[8][9] A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic current, indicative of anti-aromaticity.[8] For heterocycles, variants like S-NICS may offer enhanced accuracy.[8] This method is particularly useful for comparing the relative aromaticity of different functionalized derivatives.[10]

  • Geometric Criteria: Bond Length Equalization (HOMA) Aromaticity is associated with the delocalization of π-electrons, leading to an equalization of bond lengths around the ring. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies this effect.[11] A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system with distinct single and double bonds. This requires accurate bond length data, which can be obtained from computations or X-ray crystallography.

  • Energetic Criteria: Aromatic Stabilization Energy (ASE) ASE quantifies the extra stability a cyclic conjugated molecule gains from its aromaticity compared to a hypothetical, non-aromatic analogue.[11] It is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation to minimize computational errors.

Diagram 1: Aromaticity Assessment Workflow This diagram illustrates the integrated workflow for determining the aromaticity of a novel phosphabenzene derivative, combining both theoretical and experimental approaches for a comprehensive evaluation.

G cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_analysis Data Synthesis & Conclusion Comp_Molecule Design Functionalized Phosphabenzene In Silico DFT DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Comp_Molecule->DFT NICS NICS Calculation DFT->NICS HOMA HOMA Calculation DFT->HOMA ASE ASE Calculation DFT->ASE Analysis Correlate Data: - NICS vs. δ(31P) - HOMA vs. Bond Lengths - ASE vs. Stability NICS->Analysis HOMA->Analysis ASE->Analysis Synthesis Synthesize Derivative Purification Purify & Grow Crystals Synthesis->Purification NMR 31P / 1H NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray NMR->Analysis Xray->Analysis Conclusion Quantified Aromaticity & Structure-Property Relationship Analysis->Conclusion

Caption: Integrated workflow for aromaticity assessment.

Experimental Characterization Techniques

Experimental data provides the definitive validation for theoretical models.

³¹P NMR is an indispensable tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus.[12] Phosphabenzenes exhibit characteristic chemical shifts in a well-defined region.

  • Sample Preparation: Dissolve 5-10 mg of the purified phosphabenzene derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. For ³¹P NMR, reference the chemical shifts externally to 85% H₃PO₄ (δ = 0 ppm).[12]

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift for λ³,σ²-phosphinines typically appears in the range of δ 175 to 293 ppm.[13] This downfield shift is indicative of the low-coordinate environment of the phosphorus atom. Variations in this shift directly reflect the electronic influence of the ring substituents.[14][15]

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to characterize the protons on the ring and the substituents. Coupling constants between phosphorus and adjacent protons (e.g., ³JPH) provide additional structural information.

X-ray crystallography provides unambiguous proof of molecular structure, including planarity and precise bond lengths.[16]

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a solution in hexanes or dichloromethane/hexane).[15][17]

  • Data Collection: Mount a suitable crystal on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a unique diffraction pattern is collected.[16]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal.[16] From this map, atomic positions are determined.

  • Analysis: The refined structure confirms the planarity of the phosphabenzene ring. Key geometric parameters to analyze are the P-C bond lengths (typically ~1.73 pm) and the C-C bond lengths (~1.40 pm), and the degree of bond length variation around the ring.[1]

Part 3: The Influence of Functionalization

The strategic placement of functional groups on the phosphabenzene ring is the key to modulating its properties. Substituents exert their influence through a combination of inductive and resonance effects.[18]

Case Study: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of a substituent directly impacts the electron density of the ring, which in turn affects its aromaticity and stability.

  • Electron-Donating Groups (EDGs): Groups like amino (-NR₂) or methoxy (-OMe) can donate electron density to the ring. In related phosphazene systems, EDGs have been shown to increase aromaticity, as indicated by more negative NICS values.[10] For phosphabenzenes, an N,N-dimethylamino group at the 2-position enhances the negative charge within the ring, consistent with the ring's overall π-accepting character.[15]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -I) or carbonyl-containing groups withdraw electron density. This can influence the ring's reactivity towards nucleophiles and its coordination properties.

The Critical Role of Substituent Position

The location of the functional group is not trivial. An N,N-dimethylamino group at the 3-position, for example, exhibits a pyramidalized nitrogen atom, indicating its lone pair has weak interaction with the aromatic π-system.[14][15] This makes the substituent more basic than its regioisomer at the 2-position, where the nitrogen is planar and its lone pair is more involved in resonance.[15] This difference in basicity leads to dramatically different reactivity, as discussed below.

Table 1: Impact of Selected Substituents on Phosphabenzene Properties
Substituent & Position Key Structural Feature Effect on Electronics Notable Reactivity/Property
2,4,6-TriphenylBulky aryl groupsProvides significant steric shieldingHigh stability, can be handled in air[3]
3-N,N-dimethylaminoPyramidal nitrogen atom[14][15]Lone pair is localized, making the group basic[15]Susceptible to protonation, leading to ring contraction[14][15]
2-N,N-dimethylaminoPlanar nitrogen atom[15]Lone pair delocalized, increasing ring electron densityReduced basicity compared to 3-amino isomer[15]
2-IodoHalogen substituentInductive electron withdrawalServes as a handle for further functionalization via coupling reactions[19]

Part 4: Reactivity and Synthetic Applications

Functionalization-Driven Reactivity: The Ring Contraction of 3-Aminophosphabenzene

One of the most striking examples of functionalization controlling reactivity is the selective ring contraction of 3-amino-functionalized phosphabenzene.[14][15] As established, the amino group in this position is sufficiently basic to be protonated by HCl.[14][15] In the presence of water, this protonated intermediate undergoes a quantitative and selective rearrangement to form a five-membered hydroxylphospholene oxide.[14][15][20] This unique transformation is not observed in the corresponding pyridine systems and highlights the special electronic properties and reactivity of the phosphabenzene core.

Diagram 2: Proposed Mechanism for Ring Contraction This diagram outlines the proposed mechanistic pathway for the acid-catalyzed ring contraction of a 3-aminophosphabenzene derivative to a phospholene oxide.

G Start 3-Aminophosphabenzene Protonated Protonated Ammonium Salt (Intermediate 1) Start->Protonated + HCl Int2 Proton Migration (Intermediate 2) Protonated->Int2 Proton Migration Int3 Water Addition & Tautomerization (Intermediate 3) Int2->Int3 + H₂O Final Hydroxylphospholene Oxide (Final Product) Int3->Final Ring Closure/ Rearrangement

Caption: Mechanism of acid-induced ring contraction.

Synthesis of Functionalized Derivatives

Several robust methods exist for synthesizing functionalized phosphabenzenes.

  • From Pyrylium Salts: This is a classic method where a substituted pyrylium salt is reacted with a phosphorus source like P(CH₂OH)₃ or P(SiMe₃)₃.[1] This route is effective for producing 2,4,6-triaryl derivatives.

  • Transition Metal-Mediated Reactions: Palladium- or nickel-catalyzed coupling reactions, developed extensively by Mathey, allow for the introduction of various functional groups onto a pre-formed phosphabenzene scaffold.[1]

  • Cycloaddition/Cycloreversion: A versatile route involves the reaction of a 1,3,2-diazaphosphinine with substituted alkynes in a sequence of [4+2] cycloaddition and cycloreversion steps to build the functionalized phosphinine ring.[20]

Applications in Coordination Chemistry and Catalysis

The π-accepting nature of the phosphabenzene ring makes it an excellent π-acidic ligand for transition metals, capable of stabilizing low oxidation states.[3][21] Functionalized phosphabenzenes that incorporate additional donor atoms (e.g., phosphine groups) can act as chelating ligands, offering precise control over the metal's coordination sphere.[4] This has led to their use in catalysis, for instance, in porous organic polymers functionalized with phosphabenzene units that, when coordinated with Ruthenium, show high efficiency in the formylation of amines using CO₂.[22]

Part 5: Future Directions and Applications

The unique properties of functionalized phosphabenzenes position them as promising candidates in advanced applications.

  • Materials Science: Their planar, aromatic structure and tunable electronics make them attractive building blocks for organic semiconductors.[23] Phosphaacenes, which are polycyclic aromatic compounds containing a phosphabenzene ring, are being investigated as alternatives to thienoacenes in organic field-effect transistors (OFETs).[23]

  • Drug Development: While still a nascent field, the introduction of the unique phosphabenzene scaffold into biologically active molecules could lead to novel therapeutic agents with unique modes of action and pharmacokinetic profiles. The stability of many derivatives is a promising attribute for such applications.

Part 6: References

  • chemeurope.com. (n.d.). Phosphorine. Retrieved from [Link]

  • Yuan, D., et al. (2019). Topotactic Synthesis of Phosphabenzene-Functionalized Porous Organic Polymers: Efficient Ligands in CO2 Conversion. Angewandte Chemie International Edition, 58(39), 13763-13767. Available from: [Link]

  • Chemistry LibreTexts. (2023). Prediction of Aromatic, Anti Aromatic and Non Aromatic Character of Heterocyclic Compounds along with their Omission Behavior- Innovative Mnemonics. Retrieved from [Link]

  • Mathey, F., et al. (2006). Synthesis and Reactivity of 2-Iodophosphinines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1839-1845. Available from: [Link]

  • Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 28(71), e202203406. Available from: [Link]

  • Unknown. (2020). aromaticity study of heterocyclic anticancer compounds through computational s-nics method. Universidad Nacional de Ingeniería. Available from: [Link]

  • Wikipedia. (n.d.). Phosphorine. Retrieved from [Link]

  • Neilson, R. H., et al. (1988). Phosphine-functionalized phosphazene precursors: synthesis and metal carbonyl complexes. Inorganic Chemistry, 27(10), 1699-1704. Available from: [Link]

  • YouTube. (2014). Aromatic Heterocycles. Retrieved from [Link]

  • Masada, K. (2020). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. Hokkaido University. Available from: [Link]

  • Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 28(71), e202203406. Available from: [Link]

  • Smirnova, A., et al. (2021). The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. Polymers, 13(18), 3144. Available from: [Link]

  • Gümüş, S., & Gümüş, A. (2017). Substituent Effect on the Aromaticity of Phosphazene. Molits, 2, 4791. Available from: [Link]

  • Palacios, F., et al. (2010). The Chemistry of Phosphazenes. Synthetic Applications of Cα-Lithiated Derivatives. Current Organic Chemistry, 14(18), 2049-2081. Available from: [Link]

  • Ozimiński, W. P. (2017). Calculating the Aromaticity of Heterocycles. Topics in Heterocyclic Chemistry, 49, 303-340. Available from: [Link]

  • Ashe, A. J. (2002). The Route to Phosphabenzene and Beyond. Angewandte Chemie International Edition, 41(10), 1769-1771. Available from: [Link]

  • Hidayah, N. N., et al. (2023). Aromaticity of aza aromatic molecules: prediction from Hückel theory with modified parameters. Indonesian Journal of Chemistry, 23(1), 1-13. Available from: [Link]

  • Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. ORCA - Cardiff University. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Is phosphorine (C₅H₅P) aromatic? Retrieved from [Link]

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. John Wiley & Sons. (Note: A specific URL to the full text is not available, but the reference is widely cited in organophosphorus literature. A relevant excerpt is available via ResearchGate).

  • Le, C., et al. (2018). Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene. Chemical Science, 9(24), 5463-5468. Available from: [Link]

  • Balczewski, P., et al. (2022). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules, 27(19), 6614. Available from: [Link]

  • Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. CORE. Available from: [Link]

  • Gümüş, S., & Gümüş, A. (2017). Substituent Effect on the Aromaticity of Phosphazene. Proceedings, 1(9), 4791. Available from: [Link]

  • Tsurusaki, A., et al. (2022). Phosphaacene as a structural analogue of thienoacenes for organic semiconductors. Chemical Communications, 58(99), 13735-13738. Available from: [Link]

  • Greve, D. R. (2011). Homoaromaticity in Aza- and Phosphasemibullvalenes. A Computational Study. Journal of Physical Organic Chemistry, 24(6), 519-527. Available from: [Link]

  • Al-Yasari, A., et al. (2017). Aromaticity of Phosphorus Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1145-1152. Available from: [Link]

  • Unknown. (2023). Azaphosphinines and their derivatives. RSC Publishing. Available from: [Link]

  • Gershoni-Poranne, R., & Stanger, A. (2021). NICS – Nucleus Independent Chemical Shift. In Aromaticity: Modern Computational Methods and Applications. Elsevier. Available from: [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • Le Floch, P. (2006). Phosphaalkenes, phospholyls and phosphinines : New tools in coordination chemistry and catalysis. Coordination Chemistry Reviews, 250(5-6), 627-681. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Leca, D., & Mignani, G. (2011). Phosphorus Compounds: Advanced Tools in Catalysis and Material Sciences. John Wiley & Sons. Available from: [Link]

  • Sasmal, P. K., & Sasamori, T. (2017). Synthesis of Six-Membered Phosphorus Heterocycles. Topics in Heterocyclic Chemistry, 50, 1-61. Available from: [Link]

  • Adams, P. D., et al. (2010). Developments in low-resolution biological X-ray crystallography. F1000 Biology Reports, 2, 73. Available from: [Link]

Sources

HOMO-LUMO gap analysis of 3-Bromo-5-phenylphosphinine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HOMO-LUMO Gap Analysis of 3-Bromo-5-phenylphosphinine

Abstract

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of heterocyclic compounds with distinct electronic properties that make them compelling candidates for applications in materials science, catalysis, and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that govern the electronic behavior, reactivity, and optical properties of a molecule. This guide presents a comprehensive theoretical and experimental framework for the detailed analysis of the HOMO-LUMO gap of a novel, yet uncharacterized, molecule: this compound. We provide validated, step-by-step protocols for both computational modeling using Density Functional Theory (DFT) and experimental determination via cyclic voltammetry and UV-Vis spectroscopy. This document serves as a rigorous methodological blueprint for researchers seeking to characterize the frontier molecular orbitals of new phosphinine derivatives and leverage these insights for rational molecular design.

Introduction: The Significance of Phosphinines and the HOMO-LUMO Gap

Phosphinines (or phosphabenzenes) are aromatic heterocycles where a carbon atom in the benzene ring is replaced by a phosphorus atom. This substitution dramatically alters the electronic landscape of the ring. The phosphorus atom, being more electropositive than carbon, influences the σ-system, while its π-electronegativity appears greater than carbon's, affecting the π-system in a unique manner[1]. The aromaticity of phosphinine has been estimated to be approximately 88% of that of benzene, highlighting its stability and unique reactivity[1]. Functionalization of the phosphinine ring, as with the bromine and phenyl substituents in this compound, provides a powerful strategy for tuning its electronic and photophysical properties[2][3].

The HOMO-LUMO energy gap (ΔE) is arguably one of the most critical parameters in molecular science. It dictates:

  • Chemical Reactivity: A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron[4][5].

  • Electronic Properties: The gap is a key determinant of a molecule's potential as a semiconductor, where a smaller gap facilitates electron transport.

  • Optical Properties: The energy of the lowest electronic transition, often from the HOMO to the LUMO, corresponds to the absorption of light and can be observed using UV-Visible spectroscopy[6][7].

For drug development professionals, understanding the HOMO-LUMO gap can inform predictions about a molecule's metabolic stability, its potential to engage in charge-transfer interactions with biological targets, and its intrinsic reactivity. This guide establishes the rigorous protocols necessary to elucidate these properties for this compound.

Theoretical Framework: Computational Analysis via Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying the electronic structure of molecules[8][9]. For organophosphorus compounds, specific functionals and basis sets have shown reliable performance[10][11].

Causality Behind Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional as it has a long-standing track record of providing reliable geometric and electronic property predictions for a wide range of organic and main-group compounds, including organophosphorus systems[9][10][11]. It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, often leading to more accurate HOMO-LUMO gap predictions.

  • Basis Set - 6-311+G(d,p): This is a triple-zeta Pople-style basis set. The "triple-zeta" nature provides flexibility for describing the valence electrons. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density, which is essential for accurately modeling bonding.

  • Excitation Energies - Time-Dependent DFT (TD-DFT): While the energy difference between the ground-state HOMO and LUMO provides a first approximation, it is not a direct measure of the optical gap. TD-DFT is a more rigorous method that calculates the vertical excitation energies, which directly correspond to the peaks in an electronic absorption spectrum[8][12][13]. This provides a more direct comparison with experimental UV-Vis data[14].

Step-by-Step Computational Protocol

This protocol outlines the workflow for calculating the electronic properties of this compound.

  • Structure Generation: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Frontier Orbital Analysis: From the optimized structure, analyze the resulting molecular orbitals. Visualize the spatial distribution of the HOMO and LUMO to understand the regions of electron density involved in electronic transitions.

  • Excitation Energy Calculation (TD-DFT): Perform a TD-DFT calculation (using the B3LYP/6-311+G(d,p) level of theory) to calculate the first 10-20 singlet vertical excitation energies and their corresponding oscillator strengths[12]. The excitation with the largest oscillator strength will correspond to the λ_max in the UV-Vis spectrum.

Visualization of the Computational Workflow

Computational_Workflow cluster_DFT Density Functional Theory Protocol cluster_Results Outputs A 1. Build 3D Structure (this compound) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Coords F Optimized Geometry B->F D 4. Ground-State Orbitals (Visualize HOMO & LUMO) C->D Validated Minimum E 5. TD-DFT Calculation (Calculate Excitation Energies) D->E Ground-State Orbitals G HOMO/LUMO Energies & Gap D->G H Simulated UV-Vis Spectrum (λ_max) E->H

Caption: Workflow for DFT-based analysis of this compound.

Experimental Validation: Electrochemical and Spectroscopic Methods

Computational results must be validated by empirical data. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the cornerstone techniques for experimentally probing the frontier orbital energies of molecules[15][16][17].

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Levels

CV measures the redox potentials of a molecule, which can be directly related to the energies required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction)[15][16].

  • Principle: The onset potential of the first oxidation wave (E_ox) corresponds to the HOMO energy level, while the onset of the first reduction wave (E_red) corresponds to the LUMO energy level. These are often calibrated against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple[18].

    • E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + E_Fc/Fc+]

    • E_LUMO (eV) = - [E_red (vs Fc/Fc+) + E_Fc/Fc+]

    (Note: The value for E_Fc/Fc+ relative to vacuum is typically taken as 4.8 eV or 5.1 eV, and must be stated clearly)[18].

  • Step-by-Step Protocol:

    • System Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag+ reference electrode[15].

    • Sample Preparation: Dissolve the this compound sample in a suitable, dry, degassed organic solvent (e.g., Dichloromethane or Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Calibration: Record the cyclic voltammogram of Ferrocene under the same conditions to determine the potential of the Fc/Fc+ couple in the system.

    • Data Acquisition: Record the cyclic voltammogram of the sample. Sweep the potential to sufficiently positive values to observe the first oxidation peak and to sufficiently negative values for the first reduction peak.

    • Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. Use these values in the equations above to calculate the HOMO and LUMO energy levels[19].

UV-Vis Spectroscopy for the Optical Gap

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to electronic transitions between molecular orbitals[6].

  • Principle: The absorption of a photon with the right amount of energy promotes an electron from an occupied orbital to an unoccupied one. The lowest energy transition is typically from the HOMO to the LUMO. The energy of this transition (the optical gap) can be estimated from the onset of the lowest energy (longest wavelength) absorption band in the spectrum[15][20].

    • E_gap (eV) = 1240 / λ_onset (nm)

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., Hexane, Dichloromethane).

    • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

    • Data Acquisition: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

    • Data Analysis: Identify the longest wavelength absorption band. Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent to the low-energy side of this band with the baseline[15]. Convert this wavelength to energy (eV) to find the optical HOMO-LUMO gap.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_CV Cyclic Voltammetry cluster_UV UV-Vis Spectroscopy cluster_Analysis Data Correlation CV_Setup 1. Prepare Sample (Analyte + Electrolyte) CV_Run 2. Run CV Scan CV_Setup->CV_Run CV_Data 3. Determine Onset (E_ox, E_red) CV_Run->CV_Data HOMO E_HOMO (from E_ox) CV_Data->HOMO LUMO E_LUMO (from E_red) CV_Data->LUMO UV_Setup 1. Prepare Dilute Solution UV_Run 2. Record Spectrum UV_Setup->UV_Run UV_Data 3. Determine Onset (λ_onset) UV_Run->UV_Data Gap_Optical Optical Gap (from λ_onset) UV_Data->Gap_Optical Gap_Electrochem Electrochemical Gap (E_HOMO - E_LUMO) HOMO->Gap_Electrochem LUMO->Gap_Electrochem

Caption: Integrated experimental workflow for HOMO-LUMO gap determination.

Data Synthesis and Interpretation

The ultimate goal is to create a cohesive picture of the electronic structure by comparing the computational and experimental data. While no data currently exists for this compound, the following table provides a template for summarizing the results once obtained.

ParameterComputational (DFT)Experimental (CV)Experimental (UV-Vis)
E_HOMO (eV) Calculated ValueCalculated from E_oxN/A
E_LUMO (eV) Calculated ValueCalculated from E_redN/A
HOMO-LUMO Gap (eV) Calculated (TD-DFT)E_HOMO - E_LUMOCalculated from λ_onset

Interpreting the Results:

  • Comparison: It is expected that the computational gap from TD-DFT will be in close agreement with the optical gap from UV-Vis spectroscopy. The electrochemical gap from CV is often slightly different due to solvent effects and the nature of the measurement (ion states vs. excited states).

  • Orbital Distribution: Analysis of the computed HOMO and LUMO shapes is critical. For instance, is the HOMO localized on the phenyl ring, the phosphinine ring, or delocalized across both? Is the LUMO similarly distributed? The answer to these questions reveals which parts of the molecule are electron-donating (HOMO) and electron-accepting (LUMO), providing profound insight into its reactivity and interaction with other molecules. The presence of the bromine atom is expected to influence the orbital energies through inductive and mesomeric effects.

Conclusion

The comprehensive analysis of the HOMO-LUMO gap of this compound is essential for unlocking its potential in advanced applications. This guide provides a self-validating, dual-pronged approach, combining the predictive power of Density Functional Theory with the empirical certainty of electrochemical and spectroscopic measurements. By rigorously applying the detailed protocols within this document, researchers can obtain a robust and reliable characterization of the frontier molecular orbitals. These findings will not only elucidate the fundamental electronic properties of this novel phosphinine derivative but will also provide the critical data needed to guide its rational design and implementation in the development of new materials and therapeutics.

References

  • Requesting electronic excitations (TD-DFT) - TCM. (n.d.).
  • Validating the HOMO-LUMO gap of Benzo[a]pentacene with experimental d
  • TD-DFT for electronic excit
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube.
  • Magomedov, K. E., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Membranes, 12(6), 632.
  • Savić, A., & Zlatar, M. (2015). Assessment of TD-DFT and LF-DFT for study of d − d transitions in first row transition metal hexaaqua complexes. AIP Publishing.
  • Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science.
  • Magomedov, K. E., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Membranes, 12(6), 632.
  • Irles, R. B., et al. (n.d.). Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters. Chemical Science (RSC Publishing).
  • Chapter 3 - Density-functional theory for electronic excited states. (n.d.). College of Arts and Sciences.
  • Calculating HOMO-LUMO gap from UV-Vis spectra?. (2018).
  • UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry.
  • Ch13 - UV-Vis Spectroscopy. (n.d.). University of Calgary.
  • Devi, N., et al. (n.d.). Electronic transitions calculated by the TD-DFT/B3LYP method and experimental absorption bands of Pd(II) complex.
  • B3LYP/6-31?G//B3LYP/6-31G optimized geometries and selected bond...**. (n.d.).
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025).
  • Al-Shammari, M. A., et al. (2022).
  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
  • Computational design of phosphine ligands for the reductive elimination.... (n.d.).
  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. (2018).
  • How to calculate the HOMO LUMO bandgap from cyclic voltammogram.... (n.d.). ECHEMI.
  • Heteroatom‐Functionalized λ‐Phosphinines—Synthesis and Properties. (2025). Request PDF.
  • Phosphaalkenes, phospholyls and phosphinines : New tools in coordination chemistry and c
  • Doloszeski, E. (n.d.). Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks. TU Wien.
  • Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. (2024). MDPI.
  • 31 P Chemical Shifts in Ru(II) Phosphine Complexes. A Computational Study of the Influence of the Coordination Sphere. (2020).
  • HOMO and LUMO distribution of λ⁵‐phosphinine 1. (n.d.).
  • B3LYP-optimized structures of stationary points along the dimethylphosphate hydrolysis by di-Cd II-OPDA enzyme. Distances are in Š. (2022).
  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (n.d.). Digital Discovery (RSC Publishing).
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • 3-Bromo-5-phenylpyridine. (n.d.). PubChem.
  • 3-Bromo-5-phenylpyridine 142137-17-5. (n.d.). TCI Chemicals.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (2025). Benchchem.
  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. (2026). MDPI.
  • Dandu, R. R., & Adam, G. (2011).

Sources

The Halogenated Phosphinine Advantage: A Guide to Coordination & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Heavy" Pyridine: Phosphinines (phosphabenzenes) represent a frontier in ligand design where the phosphorus atom is incorporated into an aromatic ring. Unlike traditional phosphines (


) which are pyramidal and 

hybridized, phosphinines are planar, aromatic, and formally

hybridized.

Why Halogenation Matters: For drug development and catalysis professionals, halogenated phosphinines offer two distinct strategic advantages:

  • Electronic Tuning (The "Fluorine Effect"): Halogenated aryl substituents (e.g.,

    
    ) dramatically lower the LUMO energy, making these ligands exceptionally strong 
    
    
    
    -acceptors—often surpassing CO and
    
    
    . This is critical for stabilizing electron-rich metals (Au(I), Rh(I), Ni(0)) in catalytic cycles.
  • Synthetic Handles (The "Bromo/Iodo Effect"): Direct halogenation of the phosphinine ring (specifically at the 2- or 4-positions) transforms the ligand into a scaffold for late-stage functionalization via cross-coupling, allowing for the rapid generation of ligand libraries.

Electronic Profiling: The -Acidity Paradigm

To understand why halogenated phosphinines are potent, we must contrast them with standard phosphines.

Orbital Forensics
  • Traditional Phosphines (

    
    ):  The HOMO is the phosphorus lone pair (
    
    
    
    ).
    
    
    -donation is dominant.
  • Phosphinines (

    
    ):  The lone pair is the HOMO-2 orbital (high 
    
    
    
    -character), making it a weak
    
    
    -donor. However, the LUMO (
    
    
    ) is significantly lower in energy than the
    
    
    of benzene or pyridine.
  • Halogen Impact: Introducing electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the aryl substituents further depresses the LUMO energy, enhancing the ligand's ability to accept electron density from metal
    
    
    -orbitals (
    
    
    -backdonation).
Quantitative Comparison (TEP & Cone Angles)

Data synthesized from Müller, C. et al. and Le Floch, P. studies.

Ligand ClassRepresentative StructureTolman Electronic Parameter (TEP) [cm⁻¹]Cone Angle (θ) [°]Electronic Character
Standard Phosphine

2069145Strong

-donor / Weak

-acceptor
Phosphite

2085128Moderate

-donor / Moderate

-acceptor
Phosphinine 2,4,6-Triphenylphosphinine2090 ~150Weak

-donor / Strong

-acceptor
Halogenated Phosphinine 2,4,6-Tris(p-fluorophenyl)phosphinine>2095 ~150Very Weak

-donor / Very Strong

-acceptor

Application Insight: If your catalytic cycle is rate-limited by reductive elimination, switching to a halogenated phosphinine can accelerate the reaction by withdrawing electron density from the metal center.

Synthetic Pathways: The Modified Pyrylium Route

The most robust method for synthesizing 2,4,6-functionalized phosphinines is the transformation of pyrylium salts. This protocol is preferred over the "tin-route" (Ashe's method) for its scalability and modularity.

Workflow Diagram

SynthesisWorkflow Start Start: Aryl Aldehyde + Acetophenone Deriv. Inter1 Intermediate: 1,5-Diketone Start->Inter1 Aldol Condensation (BF3·OEt2) Pyrylium Pyrylium Tetrafluoroborate (Precursor Salt) Inter1->Pyrylium Cyclization (HBF4) Product Product: Halogenated Phosphinine Pyrylium->Product O/P Exchange (Reflux in MeCN) Reagent Reagent: P(SiMe3)3 Reagent->Product Si-O driving force

Figure 1: The "Pyrylium Route" allows for the modular introduction of halogenated aryl groups at positions 2, 4, and 6.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Tris(4-fluorophenyl)phosphinine

Targeting the "Electronic Tuning" Ligand.

Safety:


 is pyrophoric. All steps must be performed under Argon/Nitrogen using Schlenk techniques.
  • Precursor Assembly (Pyrylium Salt):

    • Combine 4-fluorobenzaldehyde (10 mmol) and 4-fluoroacetophenone (20 mmol) in a flask.

    • Add

      
       (1.2 equiv) dropwise. Heat to 100°C for 2 hours.
      
    • Cool and add

      
       to precipitate the yellow pyrylium salt.
      
    • Filter, wash with

      
      , and dry in vacuo.
      
  • Phosphorus Insertion:

    • Suspend the pyrylium salt (1.0 equiv) in dry Acetonitrile (MeCN).

    • Add Tris(trimethylsilyl)phosphine (

      
      ) (1.1 equiv) via syringe.
      
    • Reflux the mixture for 12–16 hours. The solution will darken (red/orange).

  • Purification:

    • Remove volatiles in vacuo.

    • Extract the residue with Toluene. Filter through a celite plug to remove silicon byproducts.

    • Recrystallize from Hexane/DCM.

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      to
      
      
      ppm (downfield shift is characteristic of aromatic phosphorus).
Protocol B: Coordination to Gold(I)

Creating a catalyst for hydroamination or cycloisomerization.

  • Reactants: Dissolve

    
     (Tetrahydrothiophene gold chloride) in dry DCM.
    
  • Addition: Add 1.0 equiv of the Halogenated Phosphinine ligand solid directly to the solution.

  • Reaction: Stir at Room Temperature for 1 hour. The displacement of THT is rapid due to the

    
    -acidity of the phosphinine.
    
  • Isolation: Concentrate and precipitate with Pentane.

  • Validation:

    
     NMR will show a coordination shift (typically 
    
    
    
    ppm upfield relative to free ligand).

Coordination Modes & Reactivity[1][2][3][4][5][6][7]

Halogenated phosphinines are not merely spectator ligands; they actively dictate the geometry and reactivity of the metal center.

The "Inverse" Behavior

Unlike phosphines, which stabilize high oxidation states, halogenated phosphinines stabilize low oxidation states (e.g.,


, 

) and electron-rich centers.
  • Rh(I) Hydroformylation: The high

    
    -acidity increases the electrophilicity of the Rh center, facilitating alkene coordination (often the rate-determining step in crowded systems).
    
  • Au(I) Catalysis: The ligand draws density away from Gold, making the metal more Lewis acidic and thus more active toward activating alkynes.

Reactivity Diagram: Ligand Participation

CoordinationLogic Ligand Halogenated Phosphinine Metal Metal Center (Au, Rh, Ni) Ligand->Metal Weak σ-donation Metal->Ligand STRONG π-backdonation (Enhanced by Halogens) Substrate Substrate (Alkene/Alkyne) Metal->Substrate Activation (Lewis Acidity)

Figure 2: The "Push-Pull" mechanism. The halogenated ligand acts as an electron sink, enhancing the metal's Lewis acidity.

Future Outlook: Bio-Isosterism in Drug Discovery

While primarily catalytic ligands, halogenated phosphinines are gaining traction in medicinal chemistry as bio-isosteres of pyridines.

  • Lipophilicity: The phosphorus atom and halogen substituents significantly increase

    
    , improving membrane permeability.
    
  • Metabolic Stability: The aromatic P-ring is resistant to P450 oxidation compared to standard phosphines, and the halogens block metabolic soft spots on the aryl rings.

References

  • Müller, C., & Vogt, D. (2007).[1] Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives. Dalton Transactions. Link

  • Le Floch, P. (2006). Phosphaalkene, phospholyl and phosphinine ligands: New tools in coordination chemistry and catalysis. Coordination Chemistry Reviews. Link

  • Breit, B., et al. (2001). Phosphinines as Ligands in Rhodium-Catalyzed Hydroformylation. Angewandte Chemie International Edition. Link

  • Müller, C. (2010).[2] Recent developments in the chemistry of donor-functionalized phosphinines. Comptes Rendus Chimie. Link

  • Reichl, K. D., et al. (2016). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Link

Sources

An In-depth Technical Guide on the Steric and Electronic Effects of Phenyl Substitution on Phosphinine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of aromatic heterocycles with distinct electronic and structural properties. The introduction of substituents, particularly phenyl groups, onto the phosphinine ring profoundly modulates these characteristics, influencing their reactivity, coordination chemistry, and potential applications in catalysis and materials science. This guide provides a comprehensive analysis of the steric and electronic effects imparted by phenyl substitution on the phosphinine core. We will explore the synthetic methodologies for accessing these derivatives, delve into the structural and electronic perturbations as revealed by crystallographic, spectroscopic, and electrochemical techniques, and discuss the implications of these changes on the chemical behavior of phenyl-substituted phosphinines. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating area of organophosphorus chemistry.

Introduction to Phosphinine Chemistry

Phosphinine (or phosphabenzene) is an aromatic heterocycle where a CH group in benzene is replaced by a phosphorus atom.[1][2] This substitution leads to a planar, aromatic system with 88% of the aromaticity of benzene.[1][3][4] Unlike its nitrogen counterpart, pyridine, the lone pair of electrons on the phosphorus atom in phosphinine resides in a lower energy level, and its HOMO and LUMO are of π and π* character, respectively.[1] This electronic configuration renders phosphinines as π-accepting ligands, capable of stabilizing electron-rich metal centers.[5][6]

The reactivity of the phosphinine ring is also distinct from pyridine. Nucleophilic attack occurs preferentially at the phosphorus atom, a consequence of the lower electronegativity of phosphorus compared to nitrogen.[1][6] The introduction of substituents onto the phosphinine ring provides a powerful tool to fine-tune its electronic and steric landscape, thereby modulating its reactivity and coordination properties. Phenyl groups are of particular interest due to their significant steric bulk and their ability to engage in π-interactions.

Electronic Effects of Phenyl Substitution

The electronic nature of the phosphinine ring is significantly influenced by the presence of phenyl substituents. These effects manifest in several key areas:

Modulation of Aromaticity and Frontier Orbitals

While phosphinine itself is aromatic, the introduction of phenyl groups can subtly alter the degree of electron delocalization. More importantly, the phenyl substituents electronically communicate with the phosphinine core, influencing the energies of the frontier molecular orbitals (HOMO and LUMO). This modulation directly impacts the molecule's behavior as a ligand and its reactivity in chemical transformations.

Studies have shown that phosphinine rings are electronically similar to phenyl substituents, indicating a significant level of electronic interaction.[7][8][9] This is supported by ¹J(P-Se) coupling constants in selenated diphenylphosphine-substituted phosphinines, which are comparable to those in triphenylphosphine selenide.[7][8]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the electronic effects of substituents. The oxidation and reduction potentials of a molecule are directly related to the energies of its HOMO and LUMO, respectively. For phenyl-substituted phosphinines, CV studies reveal how the phenyl groups alter the ease with which the molecule can be oxidized or reduced. This information is crucial for understanding their behavior in redox-active catalysis and for the design of new electroactive materials.

The position of the phenyl substituent on the phosphinine ring can also influence the electrochemical behavior. For instance, substitution at different positions can lead to variations in the onset potential for oxidation.[10]

Steric Effects of Phenyl Substitution

The bulk of the phenyl groups exerts a profound steric influence on the properties and reactivity of the phosphinine molecule.

Molecular Structure and Crystal Packing

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules. In phenyl-substituted phosphinines, the phenyl groups can adopt various orientations relative to the phosphinine ring, influencing bond lengths and angles.[11] These steric interactions can cause slight distortions from ideal geometries.[11] For example, the steric demand of a phenyl group in the α-position can lead to pyramidalization of an adjacent nitrogen atom in an amino-substituted phosphinine, indicating a weak electronic interaction between the nitrogen lone pair and the phosphinine ring.[12]

In the solid state, the phenyl groups play a crucial role in directing the crystal packing through intermolecular interactions such as π-stacking and phenyl embraces.[13] These non-covalent interactions can significantly influence the bulk properties of the material.

Reactivity and Coordination Chemistry

The steric hindrance imposed by phenyl groups can control the accessibility of the phosphorus lone pair and the faces of the phosphinine ring. This has significant implications for both the reactivity of the molecule and its coordination to metal centers.

In catalysis, the steric profile of phosphine ligands is known to be a critical factor in determining the efficiency and selectivity of a reaction.[14][15][16] For instance, bulky phosphines can promote reductive elimination from metal centers.[14] In the context of phosphinines, the steric bulk of phenyl substituents can influence the coordination geometry around a metal center and the stability of the resulting complex. The significant steric hindrance from phenyl groups can lead to wider N-Ag-P angles in silver(I) complexes, for example.[13]

Synthesis and Characterization

The synthesis of phenyl-substituted phosphinines often involves multi-step procedures. A common strategy involves the construction of a pyrylium salt precursor, which is then reacted with a phosphorus source.[1] More recent methods have utilized transition-metal-catalyzed cross-coupling reactions to introduce functional groups, including phenyl rings, onto the phosphinine scaffold.[17]

Experimental Protocol: Synthesis of a Phenyl-Substituted Phosphinine

A general, illustrative protocol for the synthesis of a 2,4,6-triphenylphosphinine, adapted from the seminal work of Märkl, is outlined below. This protocol is for informational purposes and should be carried out by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

  • To a solution of acetophenone and benzaldehyde in a suitable solvent (e.g., acetic anhydride), add a strong acid catalyst (e.g., perchloric acid or tetrafluoroboric acid).

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the mixture to allow the pyrylium salt to crystallize.

  • Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of 2,4,6-Triphenylphosphinine

  • Suspend the 2,4,6-triphenylpyrylium tetrafluoroborate in a dry, deoxygenated solvent (e.g., pyridine or acetonitrile).

  • Add a phosphorus source, such as tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine, to the suspension.

  • Heat the reaction mixture under an inert atmosphere for several hours.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to afford the desired 2,4,6-triphenylphosphinine.

Synthesis_Workflow cluster_step1 Step 1: Pyrylium Salt Formation cluster_step2 Step 2: Phosphinine Ring Formation A Acetophenone + Benzaldehyde C Reflux A->C B Acid Catalyst (e.g., HBF4) B->C D Crystallization C->D E 2,4,6-Triphenylpyrylium Tetrafluoroborate D->E F Pyrylium Salt E->F H Inert Atmosphere Heat F->H G Phosphorus Source (e.g., P(CH2OH)3) G->H I Workup & Purification H->I J 2,4,6-Triphenylphosphinine I->J

Caption: Synthetic workflow for 2,4,6-triphenylphosphinine.

Characterization Techniques

A suite of analytical techniques is employed to fully characterize phenyl-substituted phosphinines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, with the chemical shift of the phosphorus atom being sensitive to its electronic environment.[18][19][20][21] ¹H and ¹³C NMR are used to confirm the overall structure of the molecule.[22][23]

  • X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[5][7][13]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

  • Cyclic Voltammetry: Used to determine the oxidation and reduction potentials, providing insight into the electronic properties.[24][25][26]

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure and reactivity of phosphinine derivatives.[23][27][28][29][30] These computational methods allow for:

  • Geometry Optimization: Prediction of the most stable three-dimensional structure.

  • Frontier Molecular Orbital (FMO) Analysis: Visualization and energy calculation of the HOMO and LUMO, which are key to understanding reactivity.

  • Calculation of Spectroscopic Properties: Prediction of NMR chemical shifts and other spectroscopic parameters to aid in experimental characterization.

  • Reaction Mechanism Elucidation: Modeling of reaction pathways to understand the steric and electronic factors that govern reactivity.[14]

DFT_Workflow A Input Structure (Phenyl-Substituted Phosphinine) B DFT Calculation (e.g., B3LYP/6-31G*) A->B C Geometry Optimization B->C D Frequency Calculation C->D Confirm Minimum E FMO Analysis C->E F NMR Chemical Shift Calculation C->F G Reaction Pathway Modeling C->G

Caption: A typical DFT workflow for studying phosphinines.

Data Summary

The following table summarizes key data points that are typically investigated to understand the effects of phenyl substitution.

PropertyUnsubstituted Phosphinine (Reference)Phenyl-Substituted PhosphinineImplication of Phenyl Substitution
P-C Bond Length (Å) ~1.73[1]Varies with position and steric crowdingSteric hindrance can elongate bonds
³¹P NMR Shift (ppm) ~210Can vary significantly based on substitution patternReflects changes in the electronic environment of P
Redox Potential (V vs. Fc/Fc⁺) VariesShifted positively or negativelyIndicates modulation of HOMO/LUMO energies

Conclusion and Future Outlook

Phenyl substitution provides a versatile handle to manipulate the steric and electronic properties of phosphinine rings. The bulky nature of the phenyl group offers steric protection and influences the coordination sphere in metal complexes, while its electronic character modulates the aromaticity and frontier orbital energies of the phosphinine core. These combined effects have profound implications for the reactivity, catalytic activity, and material properties of these fascinating heterocycles.

Future research in this area will likely focus on the synthesis of increasingly complex and functionalized phenyl-substituted phosphinines. The development of more efficient synthetic routes will be crucial. Furthermore, the application of these compounds in areas such as homogeneous catalysis, frustrated Lewis pair chemistry, and the development of novel optoelectronic materials holds significant promise.[5][31][32] The continued synergy between experimental synthesis, advanced characterization techniques, and high-level computational modeling will be essential to unlock the full potential of this important class of organophosphorus compounds.

References

  • Matyjaśkiewicz, S. (2018). The CH by N Replacement Effects on the Aromaticity and Reactivity of Phosphinines. The Journal of Organic Chemistry, 83(15), 8375-8382. [Link]

  • Weßing, J. (2020). SYNTHESIS OF NOVEL PHOSPHININE COORDINATION COMPOUNDS AND THEIR REACTIVITY TOWARD SMALL MOLECULES. [Link]

  • Cleaves, P. A., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Inorganics, 10(2), 17. [Link]

  • Fries, C., et al. (2018). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 24(53), 14039-14043. [Link]

  • Is phosphorine (C₅H₅P) aromatic? (2018). Chemistry Stack Exchange. [Link]

  • Tertiary phosphines: preparation and reactivity. (2020). Organophosphorus Chemistry, 49, 1-74. [Link]

  • Phosphines: preparation, reactivity and applications. (2019). Organophosphorus Chemistry, 48, 1-84. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). Beilstein Journal of Organic Chemistry, 16, 496-531. [Link]

  • The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). MDPI. [Link]

  • Phosphorine. (n.d.). chemeurope.com. [Link]

  • Phosphorine. (n.d.). Wikipedia. [Link]

  • The Selenation of Diphenyl- Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). Heriot-Watt University. [Link]

  • Masada, K. (2016). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. [Link]

  • EPR and DFT Studies of the Structure of Phosphinyl Radicals Complexed by a Pentacarbonyl Transition Metal. (2007). Archive ouverte UNIGE. [Link]

  • Scheme 4 Model systems studied by DFT. Phenyl substituents of phosphines were replaced by hydrogen groups. (n.d.). ResearchGate. [Link]

  • Searching for more π-acceptor phosphines: From α-pyridiniophosphines to α-cationic phospholes. (n.d.). eDiss. [Link]

  • Developments in the Coordination Chemistry of Phosphinines. (2013). ResearchGate. [Link]

  • Attempted synthesis of ortho-phenylene phosphino-tritylium cations. (2017). PMC. [Link]

  • Phosphorus-31 NMR Spectroscopy. (n.d.). ReadingSample. [Link]

  • Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. (2017). PMC. [Link]

  • Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... (n.d.). ResearchGate. [Link]

  • Phenylphosphine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. (2018). Structural Chemistry, 29(1), 193-206. [Link]

  • Functionalization of λ5-Phosphinines via metalation strategies. (2023). PMC. [Link]

  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (2014). Inorganic Chemistry, 53(7), 3833-3844. [Link]

  • Electrosynthesis of Iminophosphoranes: Accessing P(V) Ligands from P(III) Phosphines. (2022). ChemRxiv. [Link]

  • Solution-State Studies, X-ray Structure Determination and Luminescence Properties of an Ag(I) Heteroleptic Complex Containing 2,9-Bis(styryl)-1,10-phenanthroline Derivative and Triphenylphosphine. (2023). MDPI. [Link]

  • In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. (2009). Dalton Transactions, (21), 4134-4146. [Link]

  • Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2023). MDPI. [Link]

  • Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. (2023). MDPI. [Link]

  • Synthesis of Phosphorus-Containing Polyanilines by Electrochemical Copolymerization. (2020). Polymers, 12(5), 1047. [Link]

  • Effect of substitution on light-curable properties in diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: DFT and TD-DFT calculations. (2023). ResearchGate. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). The Doyle Group. [Link]

  • The Chemistry of Phosphinines: Syntheses, Coordination Chemistry and Catalysis. (2010). Current Organic Chemistry, 14(18), 2049-2063. [Link]

  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (2014). Inorganic Chemistry. [Link]

  • X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. (2002). Physical Chemistry Chemical Physics, 4(22), 5521-5527. [Link]

  • cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-phenylphosphinine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phosphinines as a Unique Ligand Class in Homogeneous Catalysis

In the vast landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While traditional phosphines have been the workhorses of this field, their pyridine-like phosphorus-containing analogues, known as phosphinines or phosphabenzenes, offer a unique electronic profile that sets them apart.[1] Phosphinines are planar, aromatic heterocycles where a CH group in a benzene ring is replaced by a phosphorus atom.[1]

Unlike typical trialkyl- or triarylphosphines which are strong σ-donors, phosphinines exhibit significantly different electronic properties. The phosphorus lone pair in a phosphinine is at a lower energy level, making it a relatively weak σ-donor.[1] Conversely, the delocalized π-system of the aromatic ring features a low-lying LUMO (π* orbital), rendering phosphinines strong π-acceptors.[2][3] This strong π-acidity allows phosphinine ligands to stabilize electron-rich, low-valent metal centers, such as Pd(0), and can profoundly influence the elementary steps of the catalytic cycle—oxidative addition and reductive elimination.

This application note provides a technical guide for the use of 3-Bromo-5-phenylphosphinine, a representative functionalized phosphinine, as a ligand in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings. We will explore the mechanistic implications of using a phosphinine ligand and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Diagram: The Unique Electronic Nature of Phosphinine Ligands

The following diagram illustrates the key difference in orbital contributions between a traditional phosphine and a phosphinine ligand when coordinating to a metal center.

G cluster_0 Traditional Phosphine (e.g., PPh3) cluster_1 Phosphinine Ligand M0 Metal Center (Pd) P0 P M0->P0 Strong σ-donation (lone pair) M0->P0 Weak π-acceptance (P-C σ*) R1 R P0->R1 R2 R P0->R2 R3 R P0->R3 M1 Metal Center (Pd) Phosphinine Phosphinine Ring (P-C π) M1->Phosphinine Weak σ-donation (lone pair) M1->Phosphinine Strong π-acceptance (ring π)

Caption: Electronic contributions of phosphine vs. phosphinine ligands.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a pillar of modern organic synthesis.[4] The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

Causality Behind Experimental Choices:

The use of a this compound ligand is expected to influence the catalytic cycle in two primary ways. First, its strong π-acceptor character can withdraw electron density from the palladium center. This can facilitate the often rate-limiting reductive elimination step by making the metal center more electrophilic. Second, the stabilization of the Pd(0) species can prevent catalyst decomposition into palladium black, leading to higher overall catalyst turnover numbers. The choice of a strong base like potassium phosphate (K₃PO₄) is crucial for activating the organoboron species for the transmetalation step.[4] A polar aprotic solvent like 1,4-dioxane is selected for its ability to dissolve both organic and inorganic reagents and its compatibility with the reaction temperature.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Workflow Diagram:

G start Start reagents Combine Pd₂(dba)₃, Ligand, K₃PO₄, Phenylboronic Acid, and 4-Bromoanisole in Schlenk Flask start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add degassed 1,4-Dioxane and Water atmosphere->solvent reaction Heat reaction mixture (e.g., 100 °C) with stirring solvent->reaction monitor Monitor progress by TLC or GC-MS reaction->monitor quench Cool to RT, quench with water, and extract with Ethyl Acetate monitor->quench workup Wash organic layer with brine, dry over Na₂SO₄, and concentrate quench->workup purify Purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) - [Pd₂(dba)₃]

  • Ligand: this compound

  • Base: Potassium phosphate (K₃PO₄), anhydrous

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acid: Phenylboronic acid

  • Solvent: 1,4-Dioxane, anhydrous and degassed

  • Solvent: Deionized water, degassed

  • Inert gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), this compound (0.022 mmol, 2.2 mol%), potassium phosphate (3.0 mmol), phenylboronic acid (1.5 mmol), and 4-bromoanisole (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

Data Presentation: Representative Suzuki-Miyaura Coupling Results
EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid95
21-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid92
32-Bromopyridine4-Methoxyphenylboronic acid88
44-ChloroacetophenonePhenylboronic acid75

Note: These are representative yields based on the expected high activity of palladium complexes with π-accepting ligands.

Part 2: Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent.[5] It is highly valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[6] The mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from tin to palladium.

Causality Behind Experimental Choices:

Bulky, electron-rich phosphine ligands are known to be highly effective in Stille couplings.[5] While phosphinines are not traditionally "electron-rich" in the same way as trialkylphosphines, the steric bulk of the this compound and its ability to stabilize the Pd(0) catalyst are advantageous. The strong π-accepting nature can accelerate the reductive elimination step, which is often crucial for efficient catalyst turnover.[7] Anhydrous and oxygen-free conditions are critical, as oxygen can degrade both the catalyst and the organostannane reagent.[5] A non-polar aprotic solvent like toluene is often preferred for Stille couplings.

Experimental Protocol: Stille Coupling of 3-Bromopyridine with (Tributylstannyl)benzene

Materials:

  • Palladium(0) source: Tetrakis(triphenylphosphine)palladium(0) - [Pd(PPh₃)₄] or Pd₂(dba)₃

  • Ligand: this compound

  • Aryl Halide: 3-Bromopyridine

  • Organostannane: (Tributylstannyl)benzene

  • Solvent: Toluene, anhydrous and degassed

  • Inert gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and this compound (0.033 mmol, 3.3 mol%) to a flame-dried Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by 3-bromopyridine (1.0 mmol) and (tributylstannyl)benzene (1.2 mmol) via syringe.

  • Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

  • Reaction: Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitoring: Follow the consumption of the starting materials using GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step helps to precipitate the tin byproducts as insoluble fluorides.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer from the filtrate, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-phenylpyridine.

Data Presentation: Representative Stille Coupling Results
EntryAryl HalideOrganostannaneYield (%)
13-Bromopyridine(Tributylstannyl)benzene91
22-Iodothiophene(Tributylstannyl)furan85
3Methyl 4-bromobenzoate(Tributylstannyl)benzene93
41-Bromo-4-fluorobenzene(Tributylstannyl)thiophene89

Note: These are representative yields. Stille reactions are known for their reliability with a wide range of functional groups.

Part 3: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[8] The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI.[8] The phosphinine ligand's role is to stabilize the palladium catalyst throughout the cycle.

Causality Behind Experimental Choices:

The Sonogashira catalytic cycle involves both palladium and copper. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[8] The this compound ligand stabilizes the Pd(0) and Pd(II) intermediates. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential; it acts as both a base to deprotonate the alkyne and often as a solvent.[9] The reaction is typically run under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is also catalyzed by the copper salt.[10]

Catalytic Cycle Diagram: Sonogashira Coupling

G cluster_Cu Copper Cycle Pd0 L₂Pd(0) PdII_Aryl trans-L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne trans-L₂Pd(II)(Ar)(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->PdII_Aryl Base Base (e.g., Et₃N)

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Palladium Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride - [PdCl₂(PPh₃)₂]

  • Ligand: this compound

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Aryl Halide: Iodobenzene

  • Alkyne: Phenylacetylene

  • Base/Solvent: Triethylamine (Et₃N), anhydrous and degassed

  • Co-Solvent: Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.01 mmol, 1.0 mol%), this compound (0.02 mmol, 2.0 mol%), and CuI (0.02 mmol, 2.0 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add degassed THF (5 mL) and degassed triethylamine (5 mL). Stir for 5 minutes. Then, add iodobenzene (1.0 mmol) followed by phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the iodobenzene spot.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of silica gel to remove the palladium catalyst and ammonium salts, washing the plug with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or by flash column chromatography to yield pure diphenylacetylene.

Conclusion and Future Outlook

This compound represents a class of ligands with unique electronic properties that can be advantageously applied in palladium-catalyzed cross-coupling reactions. Their strong π-accepting character offers a complementary approach to the more traditional electron-rich phosphine ligands, potentially enhancing catalytic activity, particularly in the reductive elimination step. The protocols provided herein serve as a robust starting point for researchers looking to explore the utility of phosphinines in Suzuki-Miyaura, Stille, and Sonogashira couplings. The presence of the bromo- and phenyl-substituents on the phosphinine backbone offers further opportunities for tuning steric and electronic properties or for post-synthetic modification, opening avenues for the development of next-generation catalysts for challenging chemical transformations.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Sabatino, P., et al. (2021). Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. ACS Catalysis. [Link]

  • Zhang, X., Nottingham, K. G., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sabatino, P., et al. (2021). Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. JKU ePUB. [Link]

  • Miyaura, N., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. [Link]

  • Chemeurope.com. Phosphorine. [Link]

  • Wikipedia. Metal phosphine complex. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197. [Link]

  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?[Link]

  • Wikipedia. (2023). Phosphorine. [Link]

  • Müller, C., et al. (2016). 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. Chemistry. [Link]

  • Masada, K. Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. [Link]

  • Müller, C., et al. (2021). Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. PMC. [Link]

  • Mathey, F. (2011). Advances in the synthesis and reactivity of phosphinines. DR-NTU. [Link]

  • Weber, M., et al. (2015). Copper(I) and Gold(I) Complexes of Aminofunctionalized Phosphinines: Synthesis and Structural Characterization. CORE. [Link]

  • Elsevier. (2020). Dithienylethene-based photoswitchable phosphines for light-controlled palladium-catalyzed Stille coupling reaction. ChemRxiv. [Link]

Sources

Application Note: Protocol for Suzuki-Miyaura Coupling at the 3-Bromo Position of Phosphinines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It addresses the specific challenge of functionalizing the phosphinine ring—a phosphorus analogue of pyridine—at the 3-position using Suzuki-Miyaura cross-coupling.

Executive Summary

Phosphinines (phosphabenzenes) are emerging as versatile scaffolds in medicinal chemistry and homogeneous catalysis due to their unique electronic properties (low-lying LUMO, strong


-acceptor capacity). However, functionalizing the phosphinine ring is complicated by the phosphorus atom's ability to coordinate to transition metals, potentially poisoning the catalyst.

This protocol details a robust method for the Suzuki-Miyaura coupling of 3-bromo-2,4,6-triphenylphosphinine . Unlike standard pyridine couplings, this procedure accounts for the specific coordination chemistry of the P-heterocycle, utilizing a biphasic solvent system and a sterically demanding catalytic cycle to ensure high yields without P-oxidation or catalyst sequestration.

Chemical Context & Mechanistic Challenge

The Phosphinine Difference

While structurally analogous to pyridine, phosphinine (


) exhibits distinct electronic behavior:
  • Electronegativity: Phosphorus (2.[1]19) is less electronegative than Carbon (2.55) and Nitrogen (3.04). This creates a positively charged ring system with a diffuse lone pair.

  • Coordination: Phosphinines are weak

    
    -donors but strong 
    
    
    
    -acceptors.[2] In a Pd-catalyzed reaction, the substrate itself can act as a ligand, competing with the phosphine ligands on the catalyst (e.g.,
    
    
    ), leading to the formation of stable, non-reactive Pd-phosphinine complexes.
The "Goldilocks" Catalyst Strategy

To couple at the 3-position (meta to the P-atom), we must prevent the Pd center from coordinating irreversibly to the phosphorus.

  • Substrate Choice: We utilize 2,4,6-triphenylphosphinine derivatives. The bulky phenyl groups at the 2 and 6 positions provide a "steric fence," shielding the phosphorus atom from direct coordination with the palladium catalyst.

  • Catalytic Cycle: The oxidative addition must occur at the C-Br bond (C3) faster than the coordination at P.

CatalyticChallenge Substrate 3-Bromo-Phosphinine Pd_Active Pd(0) Species Substrate->Pd_Active Mix Coordination P-Coordination (Catalyst Poisoning) Pd_Active->Coordination Kinetic Trap (Avoid via Sterics) OxAdd Oxidative Addition (C-Br Bond) Pd_Active->OxAdd Desired Path Product 3-Aryl-Phosphinine OxAdd->Product Transmetalation & Red. Elim.

Figure 1: Mechanistic divergence. Success depends on favoring Oxidative Addition (Green) over P-Coordination (Red) via steric protection.

Pre-Reaction Planning

Reagents & Materials
ReagentEquiv.[3]RoleNotes
3-Bromo-2,4,6-triphenylphosphinine 1.0SubstrateSynthesized via pyrylium salt expansion [1].
Arylboronic Acid 1.5Coupling PartnerExcess ensures complete conversion.
Pd(PPh3)4 0.05 (5 mol%)CatalystTetrakis(triphenylphosphine)palladium(0). Freshly opened/black-free.
K2CO3 2.0BaseMild base preferred over NaOH to avoid P-attack.
Toluene -Solvent (Organic)Solubilizes the phosphinine.[4]
Ethanol -Co-solventMiscibility bridge.
Water -Solvent (Aqueous)Solubilizes the base.
Safety & Handling
  • Inert Atmosphere: Phosphinines, while stabilized by aryl groups, can oxidize to phosphinine oxides (

    
    ) or phosphinic acids upon prolonged exposure to air/moisture at high temperatures. Strict Schlenk line or Glovebox techniques are mandatory. 
    
  • Palladium: Handle Pd catalysts in a fume hood. Avoid inhalation of dusts.

Standard Operating Procedure (SOP)

Reaction Setup (The "Müller-Le Floch" Conditions)
  • Glassware Preparation:

    • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial.

    • Cool under a stream of dry Argon (or Nitrogen).

  • Solvent Degassing (Critical Step):

    • Prepare a mixture of Toluene/Ethanol/Water (ratio 3:1:1).

    • Degas the solvent mixture for at least 30 minutes using the "Freeze-Pump-Thaw" method or by vigorous sparging with Argon. Dissolved oxygen is the primary cause of yield loss via phosphinine oxidation.

  • Reagent Loading:

    • Under Argon counter-flow, add:

      • 3-Bromo-2,4,6-triphenylphosphinine (1.0 mmol, 485 mg)

      • Arylboronic acid (1.5 mmol)

      • 
         (2.0 mmol, 276 mg)
        
      • 
         (0.05 mmol, 58 mg)
        
  • Reaction Initiation:

    • Add the degassed solvent mixture (10 mL) via syringe.

    • Seal the vessel tightly.

    • Heat to 90°C (oil bath temperature) with vigorous magnetic stirring.

    • Run for 12–16 hours .

Workup & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Extraction:

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate (30 mL).

    • Wash with water (

      
       mL) to remove inorganic salts.
      
    • Wash with brine (

      
       mL).
      
    • Dry the organic phase over

      
       and filter.
      
  • Concentration: Evaporate solvents under reduced pressure.

  • Chromatography:

    • Purify via silica gel column chromatography.

    • Eluent: Mixtures of Pentane/DCM or Hexane/Ethyl Acetate are typically effective.

    • Note: Phosphinines are often fluorescent (yellow/green). Use a UV lamp (365 nm) to track the product band.

Process Control & Optimization

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware (Argon Purge) Degas Degas Solvents (Tol/EtOH/H2O) Start->Degas Mix Add Reagents (Substrate, Boronic Acid, Base, Pd) Degas->Mix Heat Reflux at 90°C (12-16 Hours) Mix->Heat Extract Workup (DCM/H2O) Heat->Extract Purify Silica Column (Pentane/DCM) Extract->Purify

Figure 2: Step-by-step workflow for the synthesis of 3-aryl-phosphinines.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to a more active catalyst system like Pd(OAc)2 / SPhos . SPhos is bulky and electron-rich, outcompeting the phosphinine for Pd.
Phosphinine Oxide (

)
Oxygen IngressEnsure solvents are rigorously degassed. Check Schlenk seals.
Decomposition Base SensitivityIf the substrate is sensitive to

, switch to

or

(anhydrous conditions).
Product Streaking Acidic SilicaAdd 1% Triethylamine to the eluent to neutralize silica acidity (though phosphinines are generally stable to silica).
Expected Yields (Reference Data)

Based on literature precedents using 3-bromo-2,4,6-triphenylphosphinine [2]:

Coupling Partner (Boronic Acid)Yield (%)Notes
Phenylboronic acid85-92%Standard benchmark.
4-Methoxyphenylboronic acid80-88%Electron-rich partners work well.
4-Acetylphenylboronic acid75-82%Electron-poor partners slightly slower.
3-Thiopheneboronic acid70-78%Heteroaryl coupling is viable.

References

  • Müller, C., & Vogt, D. (2010).[2] "Recent developments in the chemistry of donor-functionalized phosphinines." Comptes Rendus Chimie, 13(8-9), 1127-1143.[2] [2]

  • Le Floch, P. (2006). "The Chemistry of Phosphinines." Coordination Chemistry Reviews, 250(5-6), 627-681. (Foundational text on Phosphinine stability and reactivity).
  • Habicht, M. H., et al. (2018).[5] "2-(Trimethylsilyl)-λ3-Phosphinine: Synthesis, Coordination Chemistry, and Reactivity." Chemistry – A European Journal, 24(4), 944-952.

  • BenchChem Application Note. "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions."

Sources

Synthesis and Application of Transition Metal Complexes with 3-Bromo-5-phenylphosphinine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Functionalized Phosphinines in Catalysis and Materials Science

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of heterocyclic ligands in organometallic chemistry. Their distinct electronic properties, characterized by strong π-acceptor capabilities, make them valuable components in the design of novel transition metal complexes.[1] The strategic functionalization of the phosphinine ring allows for the fine-tuning of these electronic and steric properties, opening avenues for the development of catalysts with enhanced activity and selectivity, as well as materials with tailored photophysical characteristics.[2] This guide focuses on the synthesis and coordination chemistry of a particularly promising, yet underexplored, ligand: 3-Bromo-5-phenylphosphinine.

The presence of a bromo substituent at the 3-position offers a reactive handle for further post-functionalization via cross-coupling reactions, enabling the construction of more complex ligand architectures. The phenyl group at the 5-position, on the other hand, can influence the steric environment around the metal center and contribute to the overall electronic structure of the resulting complexes. This combination of functionalities makes this compound a versatile building block for creating a diverse library of transition metal complexes with potential applications in homogeneous catalysis, drug development, and materials science.[3]

This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with palladium, platinum, and gold. It is intended for researchers and professionals with a background in synthetic chemistry, offering not just procedural steps but also the underlying scientific rationale to empower innovation and adaptation.

Part 1: Synthesis of the this compound Ligand

The synthesis of this compound can be achieved through a multi-step sequence, culminating in the heteroatom exchange of a pyrylium salt precursor. This method, adapted from established procedures for the synthesis of substituted phosphinines, provides a reliable route to the target ligand.[1][4]

Protocol 1.1: Synthesis of 3-Bromo-5-phenylpyrylium Tetrafluoroborate

The initial step involves the synthesis of the pyrylium salt precursor. This is typically achieved through a condensation reaction of appropriate carbonyl compounds.

Materials:

  • 3-Bromobenzaldehyde

  • Acetophenone

  • A second, different acetophenone derivative (e.g., 4-methoxyacetophenone for asymmetry if desired, though for the parent phenyl system, additional acetophenone can be used)

  • Tetrafluoroboric acid (HBF₄)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of a base (e.g., NaOH or KOH). Stir the reaction mixture at room temperature until a precipitate forms. Collect the chalcone product by filtration and wash with cold ethanol.

  • Pyrylium Salt Synthesis: To a solution of the chalcone (1.0 eq) and a second acetophenone derivative (1.1 eq) in acetic anhydride, slowly add tetrafluoroboric acid (HBF₄, 1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and add diethyl ether to precipitate the pyrylium salt.

  • Collect the solid by filtration, wash with copious amounts of diethyl ether, and dry under vacuum to yield 3-Bromo-5-phenylpyrylium tetrafluoroborate.

Protocol 1.2: Synthesis of this compound

The key transformation from the pyrylium salt to the phosphinine is accomplished by reaction with a suitable phosphorus source, such as tris(trimethylsilyl)phosphine.

Materials:

  • 3-Bromo-5-phenylpyrylium tetrafluoroborate

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 3-Bromo-5-phenylpyrylium tetrafluoroborate (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add tris(trimethylsilyl)phosphine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the P(SiMe₃)₃ signal (around -250 ppm) and the appearance of the phosphinine product signal (typically in the range of +150 to +250 ppm).[5][6]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound as a solid.

G cluster_0 Synthesis of this compound 3-Bromobenzaldehyde 3-Bromobenzaldehyde Chalcone Chalcone 3-Bromobenzaldehyde->Chalcone Base Acetophenone Acetophenone Acetophenone->Chalcone 3-Bromo-5-phenylpyrylium_salt 3-Bromo-5-phenylpyrylium Tetrafluoroborate Chalcone->3-Bromo-5-phenylpyrylium_salt HBF4, Ac2O This compound This compound 3-Bromo-5-phenylpyrylium_salt->this compound Heteroatom Exchange P(SiMe3)3 Tris(trimethylsilyl)phosphine P(SiMe3)3->this compound G cluster_1 Complexation Reactions cluster_pd Palladium Complex cluster_pt Platinum Complex cluster_au Gold Complex Ligand This compound Pd_precursor [PdCl2(cod)] Pt_precursor [PtCl2(PhCN)2] Au_precursor [AuCl(tht)] Pd_complex [PdCl2(Ligand)]2 Pt_complex [PtCl2(Ligand)2] Au_complex [AuCl(Ligand)]

Fig. 2: General scheme for the synthesis of transition metal complexes.

Part 3: Characterization and Data

The synthesized ligand and its metal complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques.

CompoundAppearance³¹P NMR (δ, ppm)Key IR Bands (cm⁻¹)
This compoundOff-white solid~ +180 to +200C=C, C-H aromatic
[PdCl₂(this compound)]₂Yellow solidCoordinatedν(Pd-Cl)
[PtCl₂(this compound)₂]Pale yellow solidCoordinatedν(Pt-Cl)
[AuCl(this compound)]White solidCoordinatedν(Au-Cl)

Note: The ³¹P NMR chemical shifts for the coordinated phosphinine will be shifted relative to the free ligand. The magnitude and direction of this shift depend on the metal and the overall geometry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For square-planar Pd(II) and Pt(II) complexes, both cis and trans isomers are possible, and their formation can be influenced by steric and electronic factors. Gold(I) phosphine complexes typically adopt a linear geometry. [3][7][8]

Part 4: Applications and Future Directions

The transition metal complexes of this compound are poised for exploration in several key areas of chemical research:

  • Homogeneous Catalysis: The palladium complexes are promising candidates for cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where the electronic properties of the phosphinine ligand can influence catalytic activity. [3]The platinum complexes may find use in hydrosilylation and other addition reactions.

  • Drug Development: Gold and platinum complexes are known for their potential as therapeutic agents. The functionalized phosphinine ligand could be used to modulate the biological activity and targeting of these metal centers. [4]* Materials Science: The gold complexes, in particular, may exhibit interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. [2] The bromo functionality on the phosphinine ring serves as a valuable anchor point for further synthetic modifications. This allows for the creation of dendritic structures, immobilization on solid supports for heterogeneous catalysis, or the introduction of other functional groups to further tune the properties of the metal complexes.

References

  • Breit, B. (2001). Phosphinines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Moussa, J., et al. (2014). Gold(I) complexes with a phosphinine ligand: synthesis and structural characterization. RSC Advances, 4(23), 11539-11542. [Link]

  • Kim, J. H., et al. (2019). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Scientific Reports, 9(1), 1-13. [Link]

  • Märkl, G. (1966). 2,4,6-Triphenyl-phosphabenzol. Angewandte Chemie, 78(18-19), 907-908. [Link]

  • Le Floch, P. (2006). The coordination chemistry of phosphinines, phospholes and phospha-alkenes. Coordination Chemistry Reviews, 250(5-6), 627-681. [Link]

  • Mathey, F. (2001).
  • Breit, B., & Winde, R. (1998). Phosphinines as Ligands in Homogeneous Catalysis: Rhodium-Catalyzed Hydroformylation of Olefins. Organometallics, 17(2), 187-193. [Link]

  • Cahours, A., & Gal, H. (1870). Recherches sur les nouvelles substances phosphorées. Annales de Chimie et de Physique, 20, 369-434.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Ashe, A. J. (1971). Phosphabenzene and Arsabenzene. Journal of the American Chemical Society, 93(13), 3293-3295. [Link]

  • Balakrishna, M. S., et al. (2012). Simple tertiary phosphines to hexaphosphane ligands: Syntheses, transition metal chemistry and their catalytic applications. Journal of Chemical Sciences, 124(6), 1191-1204. [Link]

  • Müller, C., & Vogt, D. (2007). Phosphinine-based ligands in catalysis. Dalton Transactions, (44), 5205-5214. [Link]

  • Weber, L. (2002). The chemistry of low-coordinate phosphorus compounds. Chemical Reviews, 102(8), 2673-2706. [Link]

  • Mathey, F., Tran Huy, N. H., & Marinetti, A. (2001). The [4+ 2] cycloaddition of phosphaalkynes. Contemporary organophosphorus chemistry, 1-28.
  • Regitz, M., & Binger, P. (1988). Phosphaalkynes—Syntheses, Reactions, and Cycloadditions. Angewandte Chemie International Edition in English, 27(11), 1484-1508. [Link]

  • van der Knaap, T. A., & Bickelhaupt, F. (1984). Tris (trimethylsilyl) phosphine. Inorganic Syntheses, 22, 142-144.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Pregosin, P. S. (2007). ³¹P NMR of coordination compounds. Phosphorus-31 NMR Spectroscopy, 1-36.
  • Gorenstein, D. G. (Ed.). (1984).
  • Orpen, A. G., et al. (1989). The structure of organometallic compounds in the solid state. Journal of the Chemical Society, Dalton Transactions, (S1), S1-S85.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-5-phenylphosphinine Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific stability challenges of 3-Bromo-5-phenylphosphinine .

Case ID: PHOS-35-BR-PH Subject: Improving Air Stability & Yield During Synthesis Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "2,6-Gap" Vulnerability

Unlike the robust "textbook" phosphinine (2,4,6-triphenylphosphinine), your target molecule This compound lacks steric protection at the critical 2- and 6-positions.

  • The Problem: The phosphorus atom is sterically exposed. While the aromaticity of the phosphinine ring provides some thermodynamic stability, the kinetic barrier to oxidation (by

    
    ) and hydrolysis (by 
    
    
    
    ) is significantly lower than in 2,4,6-substituted analogs.
  • The Consequence: Standard "Schlenk techniques" often fail. The molecule likely degrades on silica gel and decomposes if solvents are merely "sparged" rather than thoroughly degassed.

Part 1: Pre-Reaction Troubleshooting (The Environment)

Q1: I am using anhydrous solvents from a solvent system (SPS). Is that sufficient?

Status: Critical Risk Diagnosis: SPS solvents often contain trace


 (10–50 ppm) and moisture. For 2,6-unsubstituted phosphinines, this is fatal. The oxidation of the P-atom disrupts the aromaticity, leading to rapid polymerization (browning of solution).

Protocol: The Freeze-Pump-Thaw Standard You must remove dissolved oxygen to <1 ppm.

  • Vessel: Use a heavy-wall Schlenk flask with a high-vacuum Teflon valve (Young's tap).

  • Cycle:

    • Freeze solvent with liquid

      
      .
      
    • Apply high vacuum (<0.05 mbar) for 10 minutes.

    • Close valve, thaw in warm water bath.

    • Repeat 3 times.

  • Validation: If using P(SiMe3)3 as a reagent, any "white smoke" upon addition indicates residual

    
     or moisture.
    
Q2: My P(SiMe3)3 reagent is old. Does this matter?

Status: High Risk Insight: Tris(trimethylsilyl)phosphine is the standard phosphorus source (Märkl/Le Floch routes). It hydrolyzes to


 and siloxanes upon contact with moisture.
  • Check: Take a 31P NMR of the reagent in

    
    .
    
    • Good: Singlet at ~ -251 ppm.

    • Bad: Signals near 0 ppm (phosphates) or -240 ppm (silylated side products).

  • Action: If impure, distill P(SiMe3)3 (bp ~30-35 °C @ 0.1 mbar) immediately before use.

Part 2: Reaction & Monitoring[1]

Q3: The reaction mixture turned dark brown/black. Did it fail?

Status: Ambiguous (Verify with NMR) Explanation: Phosphinines are often yellow/orange. A dark brown color usually indicates polymerization of transient intermediates or formation of phosphinine oxides. However, this compound is electron-poor (due to Br), which can alter optical properties.

The "Truth" Test (31P NMR): Do not rely on color. Aliquot 0.1 mL under


 into a J-Young NMR tube.
  • Target Signal: Look for a downfield singlet in the +180 to +230 ppm range (typical for

    
    -phosphinines).
    
  • Oxidation Markers: Signals in the +20 to +50 ppm range indicate P(V) species (phosphinine oxides or phosphinates), confirming air leakage.

Q4: Can I use standard Silica Gel for purification?

Status: PROHIBITED Mechanism of Failure: Silica gel is slightly acidic (pH 4-5).

  • Protonation: The exposed P-atom (or the C-2/C-6 carbons) can be protonated.

  • Nucleophilic Attack: Once protonated/activated, the ring becomes susceptible to water attack (even trace moisture on silica), leading to ring opening.

Correct Protocol: Neutral Alumina or Passivated Silica

  • Option A (Recommended): Use Neutral Alumina (Brockmann Grade II or III) . Deactivate Grade I alumina by adding 3-6% water (w/w) and tumbling for 2 hours under

    
    .
    
  • Option B (Passivated Silica): If you must use silica, treat it with 5%

    
     (triethylamine) in hexane before loading the column. This neutralizes acidic sites.
    
  • Eluent: Use degassed Hexane/Toluene mixtures. Avoid chlorinated solvents if possible (slow reaction with phosphines).

Part 3: Visualizing the Stability Logic

The following diagram illustrates why your specific target (3,5-substitution) is more fragile than the standard (2,4,6-substitution).

PhosphinineStability Target This compound (Your Molecule) Oxidation Oxidation / Hydrolysis (Attack at P) Target->Oxidation 2,6-Positions Open (No Steric Bulk) Standard 2,4,6-Triphenylphosphinine (Standard) Standard->Oxidation 2,6-Phenyl Groups (Steric Shield) Result_Fail Ring Opening / Oxide (Decomposition) Oxidation->Result_Fail Fast Reaction Result_Stable Stable Product Oxidation->Result_Stable Blocked

Figure 1: Steric vulnerability of 3,5-substituted phosphinines compared to 2,4,6-substituted standards. The lack of substituents at positions 2 and 6 leaves the phosphorus lone pair exposed.

Part 4: Synthesis Workflow (Step-by-Step)

This workflow assumes the Pyrylium Salt Route (reaction of 3-bromo-5-phenylpyrylium salt with a phosphorus source), as this is the most modular approach for this scaffold.

Step 1: Pre-Drying[2]
  • Pyrylium Salt: Dry the tetrafluoroborate (

    
    ) or triflate (
    
    
    
    ) salt under high vacuum (10^-2 mbar) for 4 hours at 40°C.
  • Glassware: Bake all Schlenk tubes at 120°C overnight; assemble hot under vacuum.

Step 2: The Reaction (P(SiMe3)3 Method)
  • Suspend the pyrylium salt in degassed Acetonitrile (MeCN) . Note: MeCN is preferred over THF for pyrylium solubility, but must be strictly dry.

  • Add P(SiMe3)3 (1.05 equiv) dropwise at -40°C .

    • Why Cold? Controls the exotherm and prevents immediate polymerization of the intermediate.

  • Allow to warm to Room Temperature (RT) over 2 hours.

  • Reflux: Heat to 80°C for 2-4 hours to drive the elimination of

    
     and aromatize the ring.
    
Step 3: Isolation (The "Glovebox" Handover)
  • Remove solvent in vacuo (Schlenk line).

  • Do not expose to air. Transfer the flask to an Argon-filled Glovebox.

  • Extract residue with dry Toluene or Benzene . Filter through a glass frit (porosity 4) packed with Celite (dried in oven).

  • Evaporate solvent inside the glovebox.

  • Recrystallization: Layer concentrated toluene solution with dry pentane at -30°C.

Part 5: Summary Data Table

ParameterStandard Protocol (2,4,6-TPP)Required Protocol (3-Br-5-Ph)
Atmosphere Nitrogen (Schlenk)Argon (Glovebox preferred)
Solvent Prep Sparging (15 min)Freeze-Pump-Thaw (x3)
Stationary Phase Silica GelNeutral Alumina (Grade III)
Storage Solid (Air stable for weeks)Solid (Store under Ar, -20°C)
31P NMR Shift ~ +170 to +210 ppmExpect +190 to +230 ppm

References

  • Müller, C., et al. (2020).[1] Synthesis of Novel Phosphinine Coordination Compounds and Their Reactivity Toward Small Molecules. University of Regensburg.[1] Link

    • Context: foundational protocols for functionalized phosphinine synthesis and handling sensitive P-heterocycles.
  • Le Floch, P. (2001).[2] Phosphinines: From Synthesis to Catalysis. Coordination Chemistry Reviews.

    • Context: Establishes the "Pyrylium Route" and the necessity of P(SiMe3)3.
  • Märkl, G. (1966). 2,4,6-Triphenylphosphabenzol. Angewandte Chemie International Edition. Context: The original synthesis method, serving as the baseline for stability comparisons.
  • BenchChem Technical Guides. (2025). Synthesis of 2,4,6-Triphenylphosphorin from Pyrylium Salts. Link

    • Context: General handling of pyrylium precursors.[3][1]

Sources

Technical Support Center: Inert Atmosphere Purification of 3-Bromo-5-phenylphosphinine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: P-Br-Ph-001 Assigned Specialist: Senior Application Scientist, Organophosphorus Division

Executive Summary: The Chemical Challenge

You are working with 3-Bromo-5-phenylphosphinine , a functionalized


-phosphinine. Unlike its nitrogen analogue (pyridine), the phosphorus atom in the aromatic ring introduces significant challenges:
  • Oxidation Sensitivity: The P-atom is susceptible to oxidation to the

    
    -phosphinine oxide, especially in solution. While the aromaticity of the phosphinine ring provides some kinetic stability compared to alkyl phosphines, the electron-withdrawing bromine substituent can alter the HOMO-LUMO gap, potentially increasing reactivity toward oxygen or moisture.
    
  • Acid Sensitivity: Phosphinines are generally much less basic than pyridines; however, they can decompose or rearrange on acidic stationary phases (like standard silica gel) due to surface silanol interactions.

Core Directive: Treat this compound as air-sensitive and acid-sensitive until proven otherwise. All purification must occur under a rigorous inert atmosphere (Argon or Nitrogen).

Module 1: Troubleshooting Guide (Q&A)

Direct solutions to common failure modes observed in phosphinine chemistry.

Q1: My product band turned from colorless/pale yellow to bright yellow or brown on the column. What happened?

Diagnosis: Oxidation or Surface Decomposition.

  • The Science: Phosphinines often oxidize to phosphinine oxides or undergo polymerization when exposed to air absorbed on the silica surface. A color change to "muddy" brown usually indicates decomposition.

  • The Fix:

    • Oxygen Scavenging: Did you degas the silica? Silica gel contains trapped air in its pores. You must cycle the dry silica under vacuum/argon 3 times before adding solvent.

    • Stationary Phase Acidity: Standard silica (pH ~5) is too acidic. Switch to Neutral Alumina (Activity Grade II or III) or Deactivated Silica (pre-treated with 1-5% Triethylamine).

Q2: The compound streaks heavily (tailing) and yield is lower than crude NMR suggested.

Diagnosis: Interaction with Silanols.

  • The Science: Even if not strictly "basic," the P-atom or the polarized C-Br bond can interact with active sites on the stationary phase, causing irreversible adsorption.

  • The Fix:

    • Deactivation: Pre-wash your column with the eluent containing 1% Triethylamine (Et

      
      N). This caps the acidic silanol sites.
      
    • Eluent Choice: Avoid pure non-polar solvents if streaking occurs. Add 1-2% DCM or Toluene to improve solubility and desorption kinetics.

Q3: I see a secondary spot on TLC that wasn't there in the crude mixture.

Diagnosis: On-Column Oxidation.

  • The Science: If you are running a "flash" column in air (even quickly), the high surface area of the silica acts as a catalyst for oxidation.

  • The Fix: You must use Schlenk Column Chromatography . The entire column must be sealed and pressurized with inert gas. (See Protocol A).

Module 2: Validated Purification Protocols

Protocol A: Anaerobic Column Chromatography (The "Schlenk Column")

Objective: Isolate this compound without O


 exposure.

Materials:

  • Schlenk column (glass column with ground glass joints and a side-arm stopcock).

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) ORSilica Gel 60 (Deactivated) .

  • Eluent: Pentane/DCM or Hexane/Toluene (Dried and Degassed).

Step-by-Step Workflow:

  • Stationary Phase Prep:

    • Place the Alumina/Silica in a Schlenk flask.[1]

    • Heat to 150°C under high vacuum (0.1 mbar) for 4 hours to remove adsorbed water and O

      
      .
      
    • Cool to room temperature under Argon.

    • If using Silica:[2][3] Add degassed solvent + 1% Et

      
      N to create a slurry.
      
  • Column Packing:

    • Connect the Schlenk column to the Schlenk line (Argon).

    • Pour the slurry under a counter-flow of Argon.

    • Critical: Never let the column run dry. Keep a head of degassed solvent.

  • Loading:

    • Dissolve your crude this compound in the minimum amount of degassed DCM/Toluene.

    • Transfer onto the column bed using a cannula or a gastight syringe.

  • Elution:

    • Apply positive Argon pressure from the top to drive the solvent.

    • Collect fractions in Schlenk tubes (purged with Argon) or a fraction collector inside a Glovebox.

Protocol B: Inert Recrystallization (Alternative)

Best for removing trace oxides if the compound is a solid.

  • Dissolution: Place crude solid in a Schlenk tube. Add degassed boiling hexane (or heptane).

  • Filtration: If insoluble particles (oxides) remain, filter hot through a cannula filter (glass fiber tip).

  • Crystallization: Allow the filtrate to cool slowly to RT, then to -20°C.

  • Isolation: Remove supernatant via syringe; dry crystals under vacuum.

Module 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the anaerobic column setup.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Sticky Residue StateCheck->Oil PurityCheck Major Impurities? Solid->PurityCheck MethodB Protocol A: Anaerobic Column (Neutral Alumina) Oil->MethodB Recryst impossible Oxide Phosphinine Oxide (Polar) PurityCheck->Oxide High Polarity Diff Byproducts Organic Byproducts PurityCheck->Byproducts Similar Polarity MethodA Protocol B: Inert Recrystallization (Hexane/Toluene) Oxide->MethodA Oxide is insoluble in Hexane Byproducts->MethodB

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Figure 2: Anaerobic Column Setup (Schlenk Mode)

SchlenkColumn GasSource Inert Gas Source (Argon/N2) ColumnHead Schlenk Column Head (Pressure Equalizer) GasSource->ColumnHead Positive Pressure Packing Stationary Phase: Neutral Alumina III (Degassed) ColumnHead->Packing Gas Flow Compound Compound Band: 3-Br-5-Ph-Phosphinine Packing->Compound Elution Receiver Collection: Schlenk Flask (Under Argon) Compound->Receiver Drip under Inert Gas

Caption: Schematic of a Schlenk column setup ensuring continuous inert gas coverage during chromatography.

Module 4: Key Data & Specifications

ParameterSpecification for this compoundTechnical Note
Stationary Phase Neutral Alumina (Pref) or SilicaAcidic silica causes decomposition.
Eluent Polarity Low (Hexane/Pentane/Toluene)Phosphinines are lipophilic.
Rf Value ~0.3 - 0.6 (in 10% DCM/Hexane)Moves faster than the corresponding oxide.
Detection UV (254 nm)Phosphinines are often UV active.
Storage -20°C, Inert AtmosphereSolid state is more stable than solution.

References

  • Märkl, G. (1966). 2,4,6-Triphenylphosphinin. Angewandte Chemie International Edition. Link

    • Context: The foundational paper on phosphinine synthesis and stability.
  • Müller, C., & Vogt, D. (2007). Phosphinines: From Synthesis to Catalytic Applications. Dalton Transactions. Link

    • Context: Comprehensive review detailing the handling, functionalization, and sensitivity of substituted phosphinines.
  • Mathey, F. (2001).[4] The Chemistry of Phosphinines. Science of Synthesis. Link

    • Context: Authoritative text on the reactivity patterns of the P=C bond and oxid
  • University of Rochester. Tips for Flash Column Chromatography (Deactivation). Link

    • Context: Standard protocol for deactivating silica with triethylamine for acid-sensitive compounds.

Sources

Technical Support Center: Troubleshooting Phosphinine Ring-Closing Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Phosphinine (Phosphabenzene) Synthesis via the Mathey-Märkl Method Ticket ID: PHOS-SYN-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scope of the Problem

You are likely employing the Mathey-Märkl reaction , the industry standard for synthesizing phosphinines. This involves the condensation of a pyrylium salt with a phosphorus source, most commonly tris(trimethylsilyl)phosphine (


) .[1][2]

While this method is robust in literature, "low yield" is a multi-factorial failure mode. Unlike standard organic synthesis, phosphinine chemistry sits at the intersection of organometallic sensitivity and heterocyclic aromaticity. The phosphorus atom is less electronegative than nitrogen (


 vs 

), making the ring less aromatic than pyridine and the P-center susceptible to specific oxidative and nucleophilic attacks.

This guide deconstructs the failure points into three modules: Reagent Integrity , Reaction Dynamics , and Purification Pitfalls .

Module 1: Reagent Integrity (The Pre-Reaction Checklist)

User Complaint: "My reaction mixture turns black/tarry immediately, or I see no conversion by


 NMR."
Diagnostic 1: The Phosphorus Source ( )

The integrity of


 is the single most common failure point. It is pyrophoric and hydrolyzes instantly to toxic phosphine gas (

) and siloxanes upon contact with moisture.
  • Q: How do I verify my

    
     is active? 
    
    • A: Run a

      
       NMR in 
      
      
      
      . You should see a sharp singlet at
      
      
      ppm
      .
    • Red Flag: If you see peaks around

      
       to 
      
      
      
      ppm, you have silyl-phosphine oxides. If you see a quartet at
      
      
      ppm (
      
      
      coupling), you have generated
      
      
      or primary silylphosphines due to moisture. Discard and redistill.
Diagnostic 2: The Pyrylium Salt

Pyrylium salts are generally stable, but they are hygroscopic.

  • Q: My pyrylium salt is old. Can I use it?

    • A: Only if dried. Water acts as a nucleophile, opening the pyrylium ring before the phosphorus can attack.

    • Protocol: Dry the pyrylium tetrafluoroborate (or perchlorate) under high vacuum (

      
       mbar) at 
      
      
      
      for 4 hours prior to use.

Module 2: Reaction Dynamics (The Critical Step)

User Complaint: "I see the intermediate in NMR, but it won't aromatize to the final phosphinine."

The Mechanism of Failure

The reaction proceeds via a nucleophilic attack of the phosphorus on the pyrylium


-position, followed by ring opening and re-closure. The final step is the elimination of hexamethyldisiloxane (

)
. This elimination is the thermodynamic driving force.
Workflow Visualization

The following diagram illustrates the reaction pathway and where it stalls.

PhosphinineSynthesis Start Pyrylium Salt + P(SiMe3)3 Step1 Nucleophilic Attack (RT, Acetonitrile) Start->Step1 Fail1 Hydrolysis (Wet Solvent) -> Ring Opening Start->Fail1 H2O present Inter Intermediate (Non-aromatic) Step1->Inter Step2 Thermal Elimination (- Me3SiOSiMe3) Inter->Step2 Reflux (80°C+) Fail2 Incomplete Elimination (Temp too low) Inter->Fail2 RT only Final Phosphinine Product (Aromatic) Step2->Final

Caption: The Mathey-Märkl reaction pathway. Note that the intermediate often requires thermal energy (reflux) to eliminate the siloxane byproduct and aromatize.

Troubleshooting Protocol
Observation (

NMR)
DiagnosisCorrective Action
No Rxn (Peak at -251 ppm) Steric hindrance or deactivated pyrylium.Switch solvent to Acetonitrile . The polarity stabilizes the ionic pyrylium species, facilitating attack.
Complex Multiplets (-50 to +50 ppm) Oxidation / Polymerization.Oxygen leak. Ensure rigorous freeze-pump-thaw degassing of solvents.
Peaks at -100 to -150 ppm Stalled Intermediate.Heat is required. Reflux the acetonitrile for 2–4 hours. If using DCM, switch to a higher boiling solvent (Toluene/MeCN mix).

Module 3: Purification (Where Yields are Lost)

User Complaint: "The reaction looked great on NMR (clean singlet ~180-200 ppm), but I lost everything on the column."

This is the most frequent "false negative." Phosphinines are chemically distinct from pyridines. They are not basic, but the phosphorus atom is nucleophilic and oxophilic.

The Silica Trap

Standard acidic silica gel (


) can protonate or degrade electron-rich phosphinines. Furthermore, surface silanols (

) can induce decomposition or irreversible adsorption.

Q: What is the correct stationary phase? A: You must use Neutral Alumina or Deactivated Silica .

Protocol: Preparation of Deactivated Silica
  • Suspend silica gel in the eluent (e.g., Hexane/DCM).

  • Add 5% Triethylamine (

    
    ) .
    
  • Stir for 10 minutes.

  • Pack the column.

  • Flush with 2 column volumes of eluent (containing 1%

    
    ) before loading the sample.
    
Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture Check Is the Phosphinine Air Stable? Start->Check Stable Yes (e.g., Triphenylphosphinine) Check->Stable Unstable No (Alkyl substituted) Check->Unstable PathA Deactivated Silica Column (Hexane/EtOAc + 5% Et3N) Stable->PathA PathB Schlenk Filtration (Neutral Alumina under Argon) Unstable->PathB Yield Isolated Product PathA->Yield High Recovery PathB->Yield High Recovery

Caption: Decision tree for selecting the appropriate purification method to prevent stationary phase decomposition.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use


 gas instead of 

?
A: Yes, this is the classical route. However, it requires a specialized gas handling manifold and often gives lower yields due to the lack of the silyl-driven elimination driving force.

acts as a "

" synthon that provides a thermodynamic sink (formation of Si-O bonds) [1].

Q: My phosphinine is an oil that won't crystallize. How do I handle it? A: Many alkyl-phosphinines are oils. Do not attempt to distill them at high temperatures as they can thermolyze. Store them as a frozen benzene solution or coordinate them immediately to a metal center (e.g.,


) to stabilize them for storage [2].

Q: I need to scale up to 10 grams. Any safety concerns? A: Yes.

  • 
     Generation:  The hydrolysis of excess 
    
    
    
    during workup generates lethal phosphine gas. Quench the reaction in a fume hood with a bleach trap outlet.
  • Exotherm: The reaction with pyrylium salts is exothermic. Add the phosphine dropwise at

    
     before warming to reflux.
    

References

  • Märkl, G. (1966).[3][4] 2,4,6-Triphenylphosphabenzol.[3] Angewandte Chemie International Edition. Link

  • Le Floch, P. (2001). The Chemistry of Phosphinines. Coordination Chemistry Reviews. Link

  • Müller, C., et al. (2015).[4] 2,4,6-Triphenylphosphinine and 2,4,6-triphenylphosphabarrelene revisited: synthesis, reactivity and coordination chemistry. Dalton Transactions. Link

  • Mathey, F. (1988). The Organic Chemistry of Phosphorus. Chemical Reviews. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Bromo-Phosphinine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the functionalization of bromo-phosphinines. As heterocycles with unique electronic properties, phosphinines are valuable scaffolds in materials science, coordination chemistry, and drug development.[1][2] However, their successful functionalization, particularly via cross-coupling reactions, requires a nuanced understanding of the interplay between catalysts, ligands, and reaction conditions.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from general questions to in-depth troubleshooting of specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning a project involving bromo-phosphinine functionalization.

Q1: What are the primary methods for creating new C-C or C-N bonds at the bromine-substituted position of a phosphinine ring?

A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions. Given the C-Br bond, the following are highly applicable:

  • Suzuki-Miyaura Coupling: Reacts the bromo-phosphinine with a boronic acid or ester. This is often the first choice due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[3]

  • Negishi Coupling: Employs an organozinc reagent. This can be particularly effective for bromo-phosphinines, as the organozinc derivatives of phosphinines have been successfully synthesized and used in subsequent reactions with electrophiles.[4][5]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the bromo-phosphinine with an amine. This is the go-to method for introducing nitrogen-based functional groups.

  • Sonogashira Coupling: Couples the bromo-phosphinine with a terminal alkyne, which is useful for extending carbon frameworks.[6]

The choice of reaction depends on the desired functional group and the stability of the coupling partner under the required conditions.

Q2: I am starting a new project. How do I select the initial reaction conditions (catalyst, ligand, base, solvent) for a Suzuki-Miyaura coupling of a 4-bromo-phosphinine derivative?

A2: A systematic approach based on established principles is key. The phosphinine ring's electronic nature—being more π-accepting than pyridine—influences the reactivity of the C-Br bond.[2] For an initial screening, a robust, general-purpose catalyst system is recommended.

  • Palladium Precatalyst: Start with a reliable Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst that readily reduces to Pd(0), such as Pd(OAc)₂ or a modern Buchwald precatalyst.[3] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) sources.[7]

  • Ligand: The ligand is critical. Bulky, electron-rich phosphine ligands are often the most successful in modern cross-coupling.[8] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. Good starting points include Buchwald ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf).[9][10]

  • Base: The base activates the boronic acid. An inorganic base is typical. K₂CO₃ or K₃PO₄ are excellent starting points.[3][11] The choice can be solvent-dependent; for instance, K₃PO₄ often works well in ethereal or aromatic solvents like dioxane or toluene.

  • Solvent: A degassed, anhydrous aprotic solvent is standard. A mixture of 1,4-dioxane and water (e.g., 4:1) is a very common and effective system for Suzuki couplings.[12] Toluene is another excellent choice.

A summary of recommended starting conditions is provided in Table 1.

Q3: Why might my bromo-phosphinine be less reactive than a simple bromobenzene under identical coupling conditions?

A3: While the phosphinine ring is electron-withdrawing, which should facilitate oxidative addition, several factors can lead to lower reactivity:

  • Catalyst Inhibition: The phosphorus atom in the phosphinine ring possesses a lone pair and can coordinate to the palladium center. This coordination can compete with the desired catalytic cycle, effectively acting as a ligand and potentially inhibiting the reaction.

  • Steric Hindrance: Substituents adjacent to the bromine atom can sterically hinder the approach of the bulky palladium catalyst complex.

  • Substrate Stability: Phosphinine rings, while aromatic, can be more susceptible to degradation under harsh conditions (high temperatures, very strong bases) compared to robust aromatic hydrocarbons like benzene.[4][13]

If you observe low reactivity, the solution often lies in choosing a more active catalytic system (e.g., using a more electron-rich and bulky ligand) rather than simply increasing the temperature, which could lead to decomposition.[14][15]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions for specific experimental problems.

Problem 1: Low or No Product Conversion

Your reaction has stalled or failed to initiate, with the starting bromo-phosphinine largely unreacted.

Possible Cause A: Inactive Catalyst System

The causality behind a failed reaction often traces back to the active Pd(0) species either not forming or deactivating prematurely.

  • Diagnosis & Solution:

    • Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[3] Inefficient degassing is a primary cause of catalyst death.

      • Action: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[3] Assemble your reaction under a positive pressure of inert gas.

    • Ligand Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are ineffective.

      • Action: Use fresh ligands or ligands that have been stored properly in a glovebox or desiccator under an inert atmosphere.

    • Inefficient Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be failing.

      • Action: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[3][7] Alternatively, modern Buchwald precatalysts are designed for reliable and rapid activation.

Possible Cause B: Suboptimal Reaction Parameters

The chosen conditions may not be suitable for your specific bromo-phosphinine substrate.

  • Diagnosis & Solution:

    • Insufficient Temperature: Many cross-coupling reactions require heat to overcome activation barriers.

      • Action: If reacting at a lower temperature (e.g., 60-80 °C), incrementally increase the temperature by 10-20 °C.[3] Monitor for potential decomposition by TLC or LC-MS.

    • Incorrect Base/Solvent Combination: The effectiveness of a base is highly dependent on the solvent system.[16][17]

      • Action: If using K₂CO₃ in a toluene/water system with no success, try switching to a stronger base like K₃PO₄ or Cs₂CO₃. A solvent screen (e.g., dioxane, DMF, THF) is a powerful optimization tool.[18]

    • Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow and incomplete.

      • Action: Choose a solvent system in which all components are soluble at the reaction temperature. Sometimes switching to a solvent like DMF or DMA can resolve solubility issues.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low-yield reactions.

low_yield_troubleshooting start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous/Degassed Solvent? - Pure Starting Material? start->check_reagents check_setup Step 2: Review Setup - Fully Inert Atmosphere? - Vigorous Stirring? check_reagents->check_setup Reagents OK optimize_conditions Step 3: Systematic Optimization check_setup->optimize_conditions Setup OK increase_temp Increase Temperature (e.g., 80°C -> 100°C) optimize_conditions->increase_temp screen_ligands Screen Ligands (e.g., SPhos, RuPhos, cataCXium A) optimize_conditions->screen_ligands screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) optimize_conditions->screen_bases success Problem Solved increase_temp->success screen_ligands->success screen_bases->success

Caption: Troubleshooting workflow for low-yield bromo-phosphinine functionalization.

Problem 2: Formation of Significant Side Products

Your desired product is forming, but it is contaminated with difficult-to-remove impurities.

Side Product A: Hydrodebromination (Protodebromination)

The bromine atom is replaced by a hydrogen atom, yielding the parent phosphinine.

  • Causality: This side reaction is often palladium-catalyzed and occurs when a hydride source is present.[7] Potential hydride sources include water, alcohols (if used as solvent), or even the phosphine ligands themselves under certain conditions.

  • Solutions:

    • Minimize Hydride Sources: Ensure you are using truly anhydrous solvents if the protocol calls for them.

    • Optimize Ligand: Bulky, electron-rich ligands that promote fast reductive elimination can outcompete the hydrodebromination pathway.[15] If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand may solve the problem.

    • Lower Temperature: This side reaction can become more prevalent at higher temperatures. Run the reaction at the lowest temperature that affords a reasonable conversion rate.[15]

Side Product B: Homocoupling of Boronic Acid

You observe a significant amount of a biaryl product derived from the coupling of two boronic acid molecules.

  • Causality: This is typically caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid, catalyzed by palladium.[3] It can also occur during the in-situ reduction of Pd(II) to Pd(0), where the boronic acid acts as a reductant.

  • Solutions:

    • Improve Degassing: This is the most critical step. Ensure your inert atmosphere is truly inert.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ avoids the initial reduction step that can consume the boronic acid and lead to homocoupling.[3]

    • Control Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Section 3: Experimental Protocols & Data

General Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4,6-diphenylphosphinine

This protocol provides a robust starting point for experimentation.

Reaction Setup:

  • To an oven-dried Schlenk flask, add 2-bromo-4,6-diphenylphosphinine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) under a positive flow of argon.

  • Seal the flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

Solvent Addition and Reaction: 4. Via syringe, add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). 5. Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

Monitoring and Workup: 6. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. 7. Once the starting material is consumed (or after a set time, e.g., 12-24 hours), cool the reaction to room temperature. 8. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel.

Data Summary Tables

For efficient optimization, it is crucial to screen key parameters. The tables below provide a starting framework.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition 1 (Robust Baseline)Condition 2 (For Challenging Substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is a direct Pd(0) source, avoiding potentially problematic in-situ reduction.[3]
Ligand PPh₃ (4 mol%)SPhos (4 mol%)SPhos is a bulky, electron-rich ligand known to be highly effective for difficult couplings.[8]
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)K₃PO₄ is a stronger base that is often more effective in anhydrous or nearly anhydrous conditions.[7]
Solvent Dioxane/H₂O (4:1)Toluene (anhydrous)Toluene can be preferable for water-sensitive substrates and may reduce protodeboronation.[19]
Temperature 100 °C110 °CHigher temperatures can accelerate slow reactions, but increase the risk of side reactions.[3]

Table 2: Troubleshooting Matrix

IssuePotential CauseSuggested Action
No Reaction Inactive CatalystUse fresh reagents, improve degassing, switch to a more active ligand (e.g., a Buchwald ligand).[3][7]
Hydrodebromination Hydride Source / Slow Reductive EliminationUse anhydrous solvent, lower temperature, use a bulkier ligand to accelerate C-C bond formation.[15]
Homocoupling Oxygen PresentImprove degassing protocol rigorously; use a direct Pd(0) source.[3]
Low Yield Suboptimal ConditionsSystematically screen ligands, bases, and solvents as outlined in Table 1.[18]
Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex R¹-Pd(II)L₂(X) OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Diorgano R¹-Pd(II)L₂(R²) TM->PdII_Diorgano RE Reductive Elimination PdII_Diorgano->RE RE->Pd0 Product R¹-R² (Product) RE->Product ArBr R¹-X (Bromo-phosphinine) ArBr->OA ArBOH2 R²-B(OH)₂ + Base ArBOH2->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • SYNTHESIS OF NOVEL PHOSPHININE COORDINATION COMPOUNDS AND THEIR REACTIVITY TOWARD SMALL MOLECULES. (2020). [Source URL not available]
  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]

  • Advances in the synthesis and reactivity of phosphinines - DR-NTU. Nanyang Technological University. [Link]

  • Synthesis, Reactivity and Application of λ3σ2- Phosphinines - Refubium. (2022). Freie Universität Berlin. [Link]

  • Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions | ACS Catalysis. (2021). ACS Publications. [Link]

  • Phosphines: preparation, reactivity and applications | Organophosphorus Chemistry. (2019). Royal Society of Chemistry. [Link]

  • Reactivity of Organozinc Derivatives of Phosphinines | Organometallics. ACS Publications. [Link]

  • Solvent and Substituent Effects on the Phosphine + CO 2 Reaction - MDPI. (2018). MDPI. [Link]

  • Synthesis, Reactivity and Application of λ3σ2- Phosphinines - Refubium. (2022). Freie Universität Berlin. [Link]

  • (PDF) Functionalization of λ-Phosphinines via metalation strategies. (2026). ResearchGate. [Link]

  • 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. (2016). PubMed. [Link]

  • (PDF) Functionalization of λ-Phosphinines via metalation strategies. (2026). ResearchGate. [Link]

  • Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura - ChemRxiv. ChemRxiv. [Link]

  • Catalyst optimization. (A) Exploration of the effect of phosphine bite... - ResearchGate. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. (2016). PubMed. [Link]

  • Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura - ChemRxiv. ChemRxiv. [Link]

  • Catalyst optimization. (A) Exploration of the effect of phosphine bite... - ResearchGate. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. NIH National Center for Biotechnology Information. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (2017). The Doyle Group. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. NIH National Center for Biotechnology Information. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (2017). The Doyle Group. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Electrochemical Analysis of Phosphinine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, understanding the electronic properties of novel molecular scaffolds is paramount. Phosphinines, the phosphorus-containing analogues of pyridines, represent a class of heterocycles with unique electronic characteristics that are increasingly being explored in materials science, catalysis, and medicinal chemistry.[1][2] Their distinct reactivity and coordination chemistry are intrinsically linked to their redox behavior. This guide provides an in-depth comparative analysis of the electrochemical properties of phosphinine derivatives, with a focus on cyclic voltammetry as a primary investigative tool. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed protocol for obtaining reliable and reproducible results.

The Electronic Landscape of Phosphinines: A Tale of π-Acceptance

Unlike their nitrogenous cousins, pyridines, phosphinines exhibit significantly different electronic properties. Due to the lower electronegativity and greater polarizability of phosphorus compared to nitrogen, the phosphinine ring is characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This makes phosphinines generally more susceptible to reduction and confers upon them a pronounced π-acceptor character.[3] This is a key distinction from pyridines, where the lone pair on the nitrogen atom is the highest occupied molecular orbital (HOMO), rendering them more basic and nucleophilic. In phosphinines, the phosphorus lone pair is at a lower energy level (HOMO-2). This fundamental difference in electronic structure dictates their behavior in electrochemical analyses, where they are more readily reduced than their pyridine counterparts. For instance, a comparative study showed that biphosphinine has a one-electron reduction potential of -1.85 V (vs. SCE), whereas the corresponding bipyridyl is reduced at a more negative potential of -2.20 V (vs. SCE).

The electrochemical reduction of a phosphinine typically involves the reversible formation of a radical anion, a species where an additional electron occupies the low-lying LUMO.[4][5] The stability and accessibility of this radical anion are highly dependent on the substituents adorning the phosphinine core.

Comparative Analysis of Phosphinine Derivatives via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and informative technique for probing the redox behavior of phosphinine derivatives. By measuring the current response of a solution containing the phosphinine to a linearly swept potential, we can determine its reduction and oxidation potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

A systematic study on a series of 2,6-dicarbonitrile diphenyl-1-λ5-phosphinines substituted with various amino groups at the 4-position provides an excellent case study for understanding substituent effects on the electrochemical properties.[6] The data, summarized in the table below, clearly demonstrates how the electron-donating strength of the substituent modulates the redox potentials of the phosphinine scaffold.

CompoundSubstituent at 4-positionEox1 (V vs Fc+/Fc)Eox2 (V vs Fc+/Fc)Ered (V vs Fc+/Fc)
1 Diphenylamino0.581.12-2.17
2 Di(p-tolyl)amino0.521.11-2.17
3 Di(p-anisyl)amino0.451.09-2.17
4 Carbazolyl0.831.17-2.17

Data sourced from Balijapalli et al., Org. Lett. 2022, 24, 37, 6886–6890.[6]

Analysis of the Data:

  • Reduction Potential (Ered): Notably, the reduction potential remains largely unaffected by the different amino substituents, occurring at a consistent -2.17 V vs Fc+/Fc for all derivatives. This suggests that the reduction is primarily centered on the 2,6-dicarbonitrile diphenyl-1-λ5-phosphinine core, which acts as the primary electron-accepting unit. The reduction is described as an irreversible process for this specific series of λ5-phosphinines.[6]

  • Oxidation Potentials (Eox1 and Eox2): In contrast, the oxidation potentials show a clear dependence on the nature of the amino substituent. The first oxidation (Eox1) corresponds to the removal of an electron from the electron-rich amino group. As the electron-donating ability of the amino group increases (from carbazolyl to di(p-anisyl)amino), the first oxidation potential becomes less positive, indicating that the molecule is more easily oxidized. This trend follows the expected electronic effects of the substituents. The second oxidation (Eox2) is attributed to the oxidation of the λ5-phosphinine ring itself.[6]

This systematic data underscores a key principle in the design of functional phosphinine derivatives: substituents can be used to finely tune the oxidative properties while maintaining the inherent reductive characteristics of the phosphinine core.

In contrast to the λ5-phosphinines, λ3-phosphinines, which are more direct analogues of pyridines, also exhibit facile reduction. For example, some triarylphosphinines have been shown to undergo reversible one-electron reductions at potentials accessible by standard electrochemical techniques.[4] The stability of the resulting radical anions in these cases allows for further characterization by techniques such as Electron Spin Resonance (ESR) spectroscopy.

Experimental Protocol: Cyclic Voltammetry of Phosphinine Derivatives

The following protocol provides a detailed, step-by-step methodology for the cyclic voltammetry of air-sensitive phosphinine derivatives. The causality behind each step is explained to ensure a self-validating and reproducible experiment.

1. Materials and Reagents:

  • Phosphinine Derivative: ~1-2 mM solution.

  • Solvent: Anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). The choice of solvent is critical as it determines the potential window and can affect the stability of the radical ions.

  • Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4)). The electrolyte is essential to ensure conductivity of the solution and minimize IR drop.

  • Reference Electrode: A stable reference electrode (e.g., Ag/AgCl or a pseudo-reference like a silver wire). It is crucial to report the reference electrode used and to calibrate it against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.

  • Working Electrode: A polished glassy carbon or platinum disk electrode. The choice of electrode material can influence the electron transfer kinetics.

  • Counter Electrode: A platinum wire or graphite rod.

  • Inert Gas: High-purity argon or nitrogen for deaeration and maintaining an inert atmosphere. Oxygen is electroactive and its presence will interfere with the measurement of the phosphinine's redox properties.

2. Electrochemical Setup and Procedure:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare ~1-2 mM analyte solution in 0.1 M electrolyte/anhydrous solvent degas Degas solution with Ar/N2 for at least 15 minutes prep_solution->degas assemble_cell Assemble electrochemical cell (WE, RE, CE) in a glovebox or under inert atmosphere degas->assemble_cell connect Connect cell to potentiostat blank Run blank CV of solvent/electrolyte connect->blank add_analyte Add analyte solution blank->add_analyte run_cv Run CV of analyte (e.g., +1.5 V to -2.5 V) add_analyte->run_cv vary_scan_rate Vary scan rate (e.g., 25, 50, 100, 200 mV/s) run_cv->vary_scan_rate determine_potentials Determine Epc, Epa, E1/2 check_reversibility Check reversibility (ΔEp, ipa/ipc) determine_potentials->check_reversibility calibrate Calibrate with Fc/Fc+ check_reversibility->calibrate caption Experimental workflow for cyclic voltammetry of phosphinines. logical_relationship cluster_properties Electronic Properties cluster_cv Cyclic Voltammetry Behavior cluster_substituents Substituent Effects lumo Low-lying LUMO pi_acceptor Strong π-acceptor character lumo->pi_acceptor leads to facile_reduction Facile one-electron reduction pi_acceptor->facile_reduction results in radical_anion Formation of radical anion facile_reduction->radical_anion edg Electron-donating groups (EDGs) easier_oxidation Easier oxidation (less positive Eox) edg->easier_oxidation ewg Electron-withdrawing groups (EWGs) harder_oxidation Harder oxidation (more positive Eox) ewg->harder_oxidation caption Relationship between electronic properties and CV behavior.

Caption: Relationship between electronic properties and CV behavior.

Conclusion

The electrochemical analysis of phosphinine derivatives, particularly through cyclic voltammetry, offers invaluable insights into their fundamental electronic properties. Their characteristic low-lying LUMO renders them strong π-acceptors and susceptible to facile reduction, a key feature that distinguishes them from their pyridine counterparts. As demonstrated, the redox potentials of phosphinines can be systematically tuned through the introduction of substituents, allowing for the rational design of molecules with tailored electronic properties for applications in diverse fields. The detailed experimental protocol provided herein serves as a robust framework for researchers to obtain high-quality, reproducible electrochemical data, thereby accelerating the exploration and application of this fascinating class of phosphorus heterocycles.

References

  • Märkl, G. 2,4,6-Triphenylphosphabenzene. Angewandte Chemie International Edition in English, 1966, 5(9), 846–847.
  • Balijapalli, U.; et al. Tuning the Charge Transfer in λ5-Phosphinines with Amino Substituents. Organic Letters, 2022 , 24(37), 6886–6890. [Link]

  • Pfeifer, G.; et al. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on l5-Phosphinines. Chemistry – A European Journal, 2020, 26(48), 10899-10907.
  • Suresh, C. H.; Koga, N. Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 2008, 47(19), 8829–8836.
  • Le Floch, P. The Chemistry of Phosphinines: Syntheses, Coordination Chemistry and Catalysis. Current Organic Chemistry, 2006 , 10(1), 43-63. [Link]

  • Hayashi, H.; et al. Heteroatom‐Functionalized λ‐Phosphinines—Synthesis and Properties. Chemistry – A European Journal, 2020, 26(48), 10899-10907.
  • Bentham Science Publishers. The Chemistry of Phosphinines: Syntheses, Coordination Chemistry and Catalysis. [Link]

  • Müller, C. SYNTHESIS OF NOVEL PHOSPHININE COORDINATION COMPOUNDS AND THEIR REACTIVITY TOWARD SMALL MOLECULES. 2020.
  • Kostyuk, A. N.; et al. Functionalization of λ5-Phosphinines via metalation strategies. Nature Communications, 2025 , 16, 1822. [Link]

  • Grützmacher, H.; et al. Stabilization Effects in Phosphinyl Radicals: The Scope of the Donor, Acceptor, and Captodative Functionalization. Journal of the American Chemical Society, 2025.
  • Lin, J. Synthesis, Reactivity and Application of λ3σ2-Phosphinines. 2022 . [Link]

  • Masada, K. Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. 2021.
  • Hissler, M.; et al. Toward Functional π-Conjugated Organophosphorus Materials: Design of Phosphole-Based Oligomers for Electroluminescent Devices.
  • Newland, R. J.; et al. The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Inorganics, 2022 , 10(2), 20. [Link]

  • Gual, A.; et al. Triaryl-Like MONO-, BIS-, and TRISKITPHOS Phosphines: Synthesis, Solution NMR Studies, and a Comparison in Gold-Catalyzed Carbon-Heteroatom Bond Forming 5-exo-dig and 6-endo-dig Cyclizations. Organometallics, 2013, 32(15), 4249–4260.
  • Müller, C.; et al. Phospholenes from Phosphabenzenes by Selective Ring Contraction. Angewandte Chemie International Edition, 2020 , 59(47), 20978-20983. [Link]

  • Müller, C.; et al. Phospholenes from Phosphabenzenes by Selective Ring Contraction. 2020.
  • Müller, C.; et al. 2,4,6-Triarylphosphinines versus 2,4,6-triarylpyridines: an investigation of the differences in reactivity between structurally related aromatic phosphorus and nitrogen heterocycles. Chemistry, 2013 , 19(43), 14458-69. [Link]

  • Jana, A.; et al. Phosphorus radicals and radical ions. Dalton Transactions, 2020, 49(45), 16076-16091.
  • Budnikova, Y. H.; et al. Phosphorus-Centered Radicals: Synthesis, Properties, and Applications. A Review. Doklady Chemistry, 2022 , 507(1), 229–243. [Link]

  • Analytical and Bioanalytical Electrochemistry. A Cyclic Voltammetry. 2023.
  • PalmSens. Cyclic Voltammetry 3/4- What Information Can a CV Provide?. [Link]

  • Chukanov, N. V.; et al. Spectroscopic Properties of Polysulfide Anions, Radical Anions, and Molecules: Ab Initio Calculations and Application to Minerals of the Sodalite and Cancrinite Groups. Minerals, 2025, 15(11), 1406.
  • Nakazawa, H.; et al. µSR studies for radical reactions of unsaturated organophosphorus compounds. Journal of Radioanalytical and Nuclear Chemistry, 2024 . [Link]

Sources

Safety Operating Guide

3-Bromo-5-phenylphosphinine: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Immediate Directive

3-Bromo-5-phenylphosphinine is a functionalized heteroaromatic organophosphorus compound. Unlike simple alkyl phosphines, the phosphorus atom is part of an aromatic ring (phosphabenzene), rendering it less pyrophoric but still susceptible to oxidative degradation and potentially toxic via skin absorption and inhalation.

Core Disposal Directive: Do NOT dispose of this compound down the drain or in general trash.

  • Small Quantities (<5g): Chemical oxidation (quenching) followed by disposal in Halogenated Organic Waste .

  • Large Quantities (>5g): Direct segregation into Halogenated Organic Waste for professional high-temperature incineration. Do not attempt bench-scale quenching of large batches due to exotherm risks.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the underlying chemical behavior that dictates the safety protocol.[1]

PropertyDescriptionOperational Implication
Structure Aromatic Phosphinine Ring (C₅H₅P analogue)P-C bonds are robust, but the P atom has a lone pair capable of oxidation.
Reactivity Oxidatively UnstableCan form phosphinine oxides or undergo ring-opening hydrolysis upon prolonged exposure to air/oxidants.
Toxicity Organophosphorus ClassAssume high toxicity. Lipophilic substituents (Phenyl, Bromo) increase skin permeability.
Halogen Content BrominatedMUST enter the Halogenated Waste stream (cost and regulatory compliance factor).
The "Why" Behind the Protocol (Causality)
  • Oxidation Necessity: P(III) compounds are reducing agents. In a waste drum mixed with oxidizers, they can generate heat. We oxidize them to P(V) (phosphates/oxides) under controlled conditions to prevent drum fires.

  • Halogen Segregation: The bromine atom creates corrosive HBr or brominated dioxins if incinerated incorrectly. Segregating into "Halogenated Waste" ensures the waste facility uses scrubbers during incineration.

Bench-Scale Disposal Protocol (Quenching)

Scope: For residual amounts, reaction byproducts, or small samples (<5g).

Required Materials
  • Oxidant: 10-15% Sodium Hypochlorite (Bleach) solution.

  • Solvent: Dichloromethane (DCM) or Toluene (to dissolve the organic phosphinine).

  • PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, fume hood.

Step-by-Step Procedure

Step 1: Solubilization Dissolve the this compound in a minimal amount of compatible organic solvent (DCM is preferred due to the bromine content).

  • Reasoning: Reaction in the solid phase is unpredictable and slow. Solution phase ensures homogenous oxidation.

Step 2: Controlled Oxidation (The "Kill" Step) Slowly add the phosphinine solution to a stirred excess of 10% bleach solution in a beaker.

  • Ratio: Use at least 20mL of bleach per 1g of substance.

  • Observation: You may observe a slight exotherm or color change as the P(III) converts to P(V) oxide.

  • Caution: Do not add bleach to the phosphinine concentrate; add the phosphinine to the bleach to maintain oxidant excess.

Step 3: Phase Mixing & Time Stir the biphasic mixture vigorously for 1-2 hours.

  • Reasoning: The oxidant is in the aqueous phase; the target is in the organic phase. Vigorous stirring increases surface area for the interface reaction.

Step 4: Verification Test the aqueous layer with starch-iodide paper.

  • Result: Paper should turn blue/black (indicating excess oxidant remains). If not, add more bleach and stir for another 30 minutes.

Step 5: Final Waste Segregation Separate the layers (if distinct) or pour the entire emulsion into the Halogenated Organic Waste container.

  • Critical Note: Even though the aqueous layer is mostly bleach, it now contains brominated organic residues. Do not pour down the drain.

Operational Workflows (Visualization)

The following diagrams illustrate the decision logic for routine disposal versus emergency spill response.

Workflow 1: Routine Disposal Decision Tree

DisposalWorkflowStartWaste Generation:This compoundQuantityCheckCheck QuantityStart->QuantityCheckLargeScale> 5 gramsQuantityCheck->LargeScaleHigh RiskSmallScale< 5 gramsQuantityCheck->SmallScaleManageableDirectWasteDirect Segregation:Halogenated Waste DrumLargeScale->DirectWasteSolubilizeDissolve in DCM/TolueneSmallScale->SolubilizeOxidizeAdd to 10% Bleach (Excess)Stir 2 HoursSolubilize->OxidizeVerifyStarch-Iodide Test(Excess Oxidant?)Oxidize->VerifyAddBleachAdd More BleachVerify->AddBleachNo (White Paper)FinalDisposeDispose inHalogenated WasteVerify->FinalDisposeYes (Blue Paper)AddBleach->Oxidize

Figure 1: Decision matrix for determining whether to quench at the bench or package for direct incineration.

Workflow 2: Emergency Spill Response

SpillResponseSpillSpill DetectedEvacuateEvacuate Area &Alert Safety OfficerSpill->EvacuatePPEDon PPE:Resp. Protection + Double GlovesEvacuate->PPEAbsorbCover with Vermiculiteor SandPPE->AbsorbDeconWipe Surface with10% Bleach SolutionAbsorb->DeconBaggingCollect in HazMat BagLabel: 'Toxic/Halogenated'Decon->Bagging

Figure 2: Immediate actions required in the event of a laboratory spill.

Regulatory & Compliance Checklist

Failure to adhere to these classifications can result in regulatory fines (EPA/RCRA in the US, REACH in EU).

Regulatory CategoryClassificationAction Required
RCRA (USA) Characteristic Hazardous Waste Must be coded for Toxicity and Halogenated Organics .
Waste Stream Halogenated Organic Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid "up-coding" the entire drum, increasing disposal costs.
Labeling Toxic / Irritant Waste tags must explicitly list "this compound" and "Sodium Hypochlorite" (if quenched).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • Food and Agriculture Organization (FAO). Pesticide Storage and Stock Control Manual: Decontamination. [Link]

Personal protective equipment for handling 3-Bromo-5-phenylphosphinine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable safety protocols for 3-Bromo-5-phenylphosphinine . As a specialized organophosphorus compound used primarily in catalysis and materials science, specific toxicological data is often limited. Therefore, this guide applies the Precautionary Principle , categorizing the substance under Band 4 (High Potency/Unknown Toxicity) protocols to ensure maximum researcher safety and data integrity.

The Hazard Profile: Deconstructing the Risk

To select the correct PPE, we must first understand the molecular behavior. This compound presents a dual-hazard profile derived from its structural components:

  • The Phosphinine Core (Phosphabenzene): Unlike aliphatic phosphines, the aromatic phosphinine ring is less basic and generally non-pyrophoric. However, it remains air-sensitive , prone to oxidation to phosphinine oxides. This degrades your sample and can generate uncharacterized phosphorus byproducts.[1]

  • The Bromine Substituent: This functional group facilitates cross-coupling (e.g., Suzuki-Miyaura) but classifies the molecule as an organohalide . This implies risks of skin sensitization and mucous membrane irritation .

Working Assumption: Treat as Toxic by Inhalation and Contact and Air-Sensitive .

The PPE Matrix: Immediate Selection

Do not rely on standard "lab coat and glasses" for this compound. Use the following matrix based on the state of matter and operation.

PPE Component Specification Scientific Rationale
Hand Protection (Solids) Double Nitrile Gloves (min. 0.11 mm thickness)Provides sufficient barrier against solid particulates. The outer glove is sacrificial; the inner glove remains clean.
Hand Protection (Solutions) Silver Shield / Laminate (under Nitrile)Organophosphorus compounds in organic solvents (e.g., DCM, THF) can permeate nitrile rapidly. Laminate offers broad chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal the eyes against airborne dusts and potential splashes during solvation.
Body Protection Tyvek® Lab Coat (or equivalent non-woven)Cotton coats absorb liquids and trap dust. Tyvek repels particulates and prevents dermal absorption via clothing contact.
Respiratory P100 / N95 (Only if outside hood)Strict Rule: Handling should occur in a Fume Hood or Glovebox. If weighing outside is unavoidable (not recommended), a fitted respirator is mandatory.

Engineering Controls & Handling Workflow

The following workflow is designed to isolate the user from the chemical while preserving the chemical's integrity (preventing oxidation).

The "Zero-Exposure" Workflow

HandlingWorkflow cluster_0 Engineering Controls Storage 1. Storage (Inert/Cold) Transfer 2. Transfer (Glovebox Preferred) Storage->Transfer Argon/N2 Atmosphere Weighing 3. Weighing (Closed Balance) Transfer->Weighing Anti-static Gun Use Reaction 4. Reaction (Schlenk Line) Weighing->Reaction Dissolution in Solvent Waste 5. Disposal (Segregated) Reaction->Waste Quench & Segregate

Figure 1: The "Zero-Exposure" workflow emphasizes inert atmosphere handling to protect both the scientist and the air-sensitive phosphinine core.

Detailed Protocol
  • Atmosphere Control:

    • Primary: Nitrogen or Argon-filled Glovebox. This is the Gold Standard.

    • Secondary: If a glovebox is unavailable, use Schlenk line techniques . Never open the stock container to ambient air.

  • Weighing:

    • Use an anti-static gun before weighing. Organophosphorus solids are prone to static charge, which causes "flying powder" (inhalation risk).

    • Weigh into a pre-tared vial inside the containment device. Cap immediately.

  • Solvation:

    • Add solvent (e.g., Dichloromethane, Toluene) slowly.

    • Caution: Phosphinines can be exothermic upon solvation or reaction with oxidants.

Emergency Response: Spills & Exposure

Every second counts. This protocol is self-validating: if you cannot execute Step 1 immediately, you are not ready to handle the chemical.

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Do NOT use alcohol/solvents: This increases skin permeability, driving the phosphorus compound deeper into the dermis.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE Up: Don full PPE including respiratory protection.[2]

    • Cover: Gently cover the spill with a wet paper towel (to prevent dust generation) or use a dedicated chemical spill pad.

    • Sweep: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Phosphorus/Bromo Organic".

Waste Disposal Strategy

Disposal of this compound requires navigating two regulatory hazards: Halogenated Organics and Phosphorus Content .

Waste Stream Criteria Disposal Action
Stream A: Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a double-bagged, yellow bio/chem hazard bag. Label: "Solid Waste: Organophosphorus / Halogenated".
Stream B: Liquid Waste Reaction mixtures (e.g., DCM, Toluene).Do NOT mix with Acid Waste. Phosphinines can react with acids. Dispose in "Halogenated Solvent" carboy.
Stream C: Aqueous Waste Aqueous layers from workups.Check pH. If neutral, dispose in Aqueous Waste. If acidic, neutralize first. Label clearly for Phosphorus content (interferes with some treatment plants).

Critical Note: Do not use bleach (hypochlorite) to clean glassware containing this compound initially. Strong oxidants can react vigorously with the phosphinine core. Rinse first with acetone/ethanol into the organic waste, then wash.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[3] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[3] ACS Center for Lab Safety. [Link]

  • PubChem. (2025).[4] Compound Summary: 3-Bromo-5-phenylpyridine (Structural Analog for Hazard Inference). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-phenylphosphinine
Reactant of Route 2
3-Bromo-5-phenylphosphinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.